4-(1H-benzimidazol-1-ylmethyl)benzoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(benzimidazol-1-ylmethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c18-15(19)12-7-5-11(6-8-12)9-17-10-16-13-3-1-2-4-14(13)17/h1-8,10H,9H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLIANJXCGMBICV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CC3=CC=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370726 | |
| Record name | 4-(1H-benzimidazol-1-ylmethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139742-50-0 | |
| Record name | 4-(1H-benzimidazol-1-ylmethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Synthesis of 4-(1H-benzimidazol-1-ylmethyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(1H-benzimidazol-1-ylmethyl)benzoic acid is a versatile organic compound that serves as a crucial building block in the development of various pharmaceutical agents and functional materials. Its rigid benzimidazole core, coupled with the flexible benzoic acid moiety, allows for diverse coordination modes, making it an excellent candidate for the construction of metal-organic frameworks (MOFs) and other supramolecular structures. This technical guide provides a comprehensive overview of a common and effective pathway for the synthesis of this compound, including detailed experimental protocols and relevant data.
Synthesis Pathway
The synthesis of this compound is typically achieved through a two-step process commencing with the N-alkylation of benzimidazole with a suitable derivative of 4-methylbenzoic acid, followed by hydrolysis. A common starting material is methyl 4-(bromomethyl)benzoate, which allows for a nucleophilic substitution reaction with the nitrogen atom of the benzimidazole ring. The resulting ester is then hydrolyzed to yield the final carboxylic acid product.
A detailed experimental protocol for the synthesis of 4-((1H-benzo[d]imidazol-1-yl)methyl)benzoic acid has been reported by Hua et al. (2010), and while the full experimental details from this specific publication are not widely available, the following protocols are based on established and reliable methods for the N-alkylation of benzimidazoles.
Step 1: Synthesis of Methyl 4-((1H-benzimidazol-1-yl)methyl)benzoate
The first step involves the N-alkylation of benzimidazole with methyl 4-(bromomethyl)benzoate in the presence of a base.
An In-depth Technical Guide to the Physicochemical Properties of 4-(1H-benzimidazol-1-ylmethyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 4-(1H-benzimidazol-1-ylmethyl)benzoic acid (CAS No. 139742-50-0). While experimental data for certain parameters remain limited in publicly accessible literature, this document consolidates available information, including computed properties and data from structurally related compounds, to offer a valuable resource for researchers in drug discovery and development. Detailed, standardized experimental protocols for the determination of key physicochemical parameters are also provided to guide further investigation of this and other novel benzimidazole derivatives.
Introduction
This compound is a heterocyclic organic compound featuring a benzimidazole core linked to a benzoic acid moiety. The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the basis for a wide array of therapeutic agents with diverse biological activities, including roles as kinase inhibitors, antiparasitic agents, and proton pump inhibitors.[1][2][3] The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic profile, influencing its absorption, distribution, metabolism, and excretion (ADME). This guide serves to summarize the current understanding of these properties for this compound and to provide robust methodologies for their experimental validation.
Chemical Identity and Computed Properties
The fundamental identifying information and computationally predicted properties of this compound are summarized below. These computed values, primarily sourced from PubChem, offer initial estimates of the molecule's behavior and are useful for preliminary assessment in the absence of experimental data.[4]
Table 1: Chemical Identity and Computed Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | This compound | [4] |
| CAS Number | 139742-50-0 | [4][5] |
| Molecular Formula | C₁₅H₁₂N₂O₂ | [4] |
| Molecular Weight | 252.27 g/mol | [4] |
| XLogP3 (Computed) | 2.6 | [4] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 3 | [4] |
| Rotatable Bond Count | 3 | [4] |
| Topological Polar Surface Area | 55.1 Ų | [4] |
Experimentally Determined and Predicted Physicochemical Data
This section presents the available experimental data for the melting point of this compound, alongside a predicted pKa value derived from a closely related analog. The lack of extensive experimental data in the public domain highlights an opportunity for further research.
Table 2: Experimental and Predicted Physicochemical Data
| Property | Value | Notes | Source |
| Melting Point | 252-256 °C | Experimental value. The existence of multiple polymorphs has been reported, which may exhibit different melting points. | [6] |
| pKa (Predicted) | 3.89 ± 0.10 | This is a predicted value for the corresponding methyl ester, Benzoic acid, 4-(1H-benzimidazol-1-yl)-, methyl ester. The pKa of the carboxylic acid is expected to be in a similar range. | [7] |
| Aqueous Solubility | Data not available | Experimental determination is recommended. | - |
| Organic Solvent Solubility | Data not available | Experimental determination is recommended. | - |
| LogP/LogD (Experimental) | Data not available | Experimental determination is recommended. | - |
Experimental Protocols
The following sections detail standardized methodologies for the experimental determination of the core physicochemical properties of this compound.
Melting Point Determination
The melting point of a crystalline solid is a fundamental physical property indicative of its purity.
-
Apparatus: Capillary melting point apparatus (e.g., Mel-Temp).
-
Procedure:
-
A small, dry sample of the compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated at a rapid rate initially to determine an approximate melting range.
-
The apparatus is allowed to cool, and a second sample is heated at a slower rate (1-2 °C per minute) as the temperature approaches the approximate melting point.
-
The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.
-
Aqueous and Organic Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.
-
Apparatus: HPLC or UV-Vis spectrophotometer, orbital shaker, centrifuge, pH meter.
-
Procedure:
-
An excess amount of the solid compound is added to a known volume of the solvent (e.g., phosphate-buffered saline at various pH values, or organic solvents such as ethanol, DMSO).
-
The mixture is agitated in a temperature-controlled orbital shaker until equilibrium is reached (typically 24-48 hours).
-
The suspension is then centrifuged or filtered to separate the undissolved solid.
-
The concentration of the compound in the clear supernatant is determined using a validated analytical method, such as HPLC or UV-Vis spectroscopy.
-
The solubility is expressed in units such as mg/mL or µM.
-
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) is crucial for understanding the ionization state of a molecule at different pH values.
-
Apparatus: Potentiometric titrator with a calibrated pH electrode.
-
Procedure:
-
A precise amount of the compound is dissolved in a suitable solvent mixture (e.g., water with a co-solvent like methanol if aqueous solubility is low).
-
The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
The pH of the solution is monitored throughout the titration.
-
The pKa is determined from the titration curve, typically as the pH at which half of the compound has been neutralized.
-
LogP/LogD Determination (Shake-Flask Method)
The partition coefficient (LogP) and distribution coefficient (LogD) are measures of a compound's lipophilicity.
-
Apparatus: HPLC or other suitable analytical instrument.
-
Procedure:
-
n-Octanol and an aqueous buffer (e.g., PBS at pH 7.4 for LogD) are pre-saturated with each other.
-
A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble).
-
The two phases are mixed in a separatory funnel and shaken until equilibrium is reached.
-
The phases are separated, and the concentration of the compound in each phase is determined.
-
LogP (for the neutral species) or LogD (at a specific pH) is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
Potential Biological Activity and Signaling Pathways
While specific signaling pathways for this compound have not been elucidated, the benzimidazole scaffold is a common feature in molecules targeting various biological pathways, particularly in oncology.
Benzimidazole derivatives have been reported to act as:
-
Protein Kinase Inhibitors: Many benzimidazoles target kinases involved in cell proliferation and survival signaling, such as EGFR (Epidermal Growth Factor Receptor) and components of the MAPK (Mitogen-Activated Protein Kinase) pathway.[1][2]
-
PARP Inhibitors: Certain benzimidazole-containing compounds inhibit Poly (ADP-ribose) polymerase, an enzyme involved in DNA repair, which is a key target in cancer therapy.[2]
-
Microtubule Inhibitors: Some derivatives interfere with tubulin polymerization, leading to cell cycle arrest and apoptosis.[2]
Given these precedents, it is plausible that this compound could exhibit activity through one or more of these mechanisms. Further biological evaluation is required to determine its specific molecular targets and signaling pathway involvement.
Visualizations
The following diagrams illustrate a general workflow for physicochemical characterization and a representative signaling pathway commonly modulated by benzimidazole derivatives.
Caption: A generalized workflow for the physicochemical characterization of a new chemical entity.
Caption: A simplified diagram of a receptor tyrosine kinase signaling pathway and a potential point of inhibition by a benzimidazole derivative.
Conclusion
This compound is a compound of interest with a structural motif common to many biologically active molecules. This guide has synthesized the available physicochemical data, highlighting the need for further experimental investigation to fully characterize its properties. The provided protocols offer a standardized framework for researchers to conduct these essential studies, which will be critical in evaluating its potential as a lead compound in drug discovery programs. The exploration of its biological activity, likely centered around kinase inhibition or related pathways, remains a promising avenue for future research.
References
- 1. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. This compound | C15H12N2O2 | CID 2735444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. calpaclab.com [calpaclab.com]
- 6. Monoclinic polymorph of 4-[(1H-benzimidazol-1-yl)methyl]benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzoic acid, 4-(1H-benzimidazol-1-yl)-, methyl ester CAS#: 220495-53-4 [m.chemicalbook.com]
Unraveling the Solid-State Architecture of 4-(1H-benzimidazol-1-ylmethyl)benzoic Acid: A Crystallographic Guide
For Immediate Release
This technical guide provides a comprehensive analysis of the crystal structure of 4-(1H-benzimidazol-1-ylmethyl)benzoic acid, a molecule of interest in the development of novel pharmaceutical compounds and coordination polymers. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering a detailed look into its solid-state conformation, intermolecular interactions, and the methodologies used for its characterization.
Molecular Structure and Conformation
This compound (C₁₅H₁₂N₂O₂) is a flexible molecule consisting of a benzimidazole ring system linked to a benzoic acid moiety via a methylene bridge. The inherent rotational freedom around the methylene linker allows for the existence of different crystalline forms, or polymorphs, each with a unique three-dimensional arrangement of molecules. To date, two polymorphs have been extensively characterized: a monoclinic and an orthorhombic form.[1][2]
The asymmetric unit in both identified polymorphs consists of a single molecule of this compound.[1][2] A key conformational feature is the relative orientation of the benzimidazole and benzene rings. In the monoclinic polymorph, these two ring systems are nearly perpendicular, with a dihedral angle of 85.56 (7)°.[1] The orthorhombic form exhibits a slightly smaller dihedral angle of 79.00 (1)°.[2] This twist is a direct consequence of the rotational flexibility of the methylene bridge.
Crystallographic Data Summary
The crystallographic data for the monoclinic and orthorhombic polymorphs of this compound are summarized in the tables below for ease of comparison.
Table 1: Crystal Data and Structure Refinement for the Monoclinic Polymorph [1]
| Parameter | Value |
| Empirical Formula | C₁₅H₁₂N₂O₂ |
| Formula Weight | 252.27 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.435 (2) |
| b (Å) | 14.360 (3) |
| c (Å) | 8.2922 (17) |
| β (°) | 96.925 (3) |
| Volume (ų) | 1233.5 (4) |
| Z | 4 |
| Radiation type | Mo Kα |
| Temperature (K) | 293 |
| R[F² > 2σ(F²)] | 0.041 |
| wR(F²) | 0.082 |
Table 2: Crystal Data and Structure Refinement for the Orthorhombic Polymorph [2]
| Parameter | Value |
| Empirical Formula | C₁₅H₁₂N₂O₂ |
| Formula Weight | 252.27 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 5.6969 (15) |
| b (Å) | 12.657 (3) |
| c (Å) | 17.604 (5) |
| β (°) | 90 |
| Volume (ų) | 1269.4 (6) |
| Z | 4 |
| Radiation type | Mo Kα |
| Temperature (K) | 293 |
| R[F² > 2σ(F²)] | 0.039 |
| wR(F²) | 0.089 |
Table 3: Selected Torsion Angles (°) for Both Polymorphs
| Torsion Angle | Monoclinic Polymorph[1] | Orthorhombic Polymorph[2] |
| N1-C8-C7-C2 | -56.9 (3) | -61.8 (2) |
| N1-C8-C7-C6 | 125.4 (2) | 118.0 (2) |
Intermolecular Interactions and Crystal Packing
The supramolecular assembly in the crystals of this compound is primarily governed by hydrogen bonding interactions. In the monoclinic polymorph, adjacent molecules are linked by O—H⋯N hydrogen bonds, forming chains that propagate along the direction.[1] These chains are further interconnected by weak C—H⋯O interactions, resulting in a two-dimensional network.[1]
Similarly, in the orthorhombic polymorph, O—H⋯N hydrogen bonds connect neighboring molecules into one-dimensional chains, but in this case, they extend along the[1] direction.[2]
References
biological activity of benzimidazole carboxylic acid derivatives
An In-depth Technical Guide to the Biological Activity of Benzimidazole Carboxylic Acid Derivatives
Introduction
Benzimidazole, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole rings, serves as a privileged scaffold in medicinal chemistry.[1][2][3] Its derivatives are known for a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5][6] The incorporation of a carboxylic acid moiety, particularly at the 2-position, often fulfills key structural requirements for interaction with various biological targets, enhancing the therapeutic potential of these compounds.[7] This technical guide provides a comprehensive overview of the principal biological activities of benzimidazole carboxylic acid derivatives, detailing the mechanisms of action, experimental evaluation protocols, and key quantitative data for researchers, scientists, and drug development professionals.
Synthesis Overview
The most common and straightforward method for synthesizing 2-substituted benzimidazoles involves the condensation of o-phenylenediamines with carboxylic acids or their derivatives.[8][9] This reaction is typically carried out under acidic conditions or at high temperatures. Microwave-assisted synthesis has also emerged as a more efficient method, significantly reducing reaction times.[10]
Caption: General workflow for the synthesis of benzimidazole derivatives.
Anti-inflammatory Activity
Benzimidazole derivatives have shown significant promise as anti-inflammatory agents.[4][11] Their mechanism of action is often attributed to the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX).[7][12]
Mechanism of Action: Prostaglandin Synthesis Inhibition
Nonsteroidal anti-inflammatory drugs (NSAIDs) primarily exert their effect by inhibiting COX enzymes, which blocks the conversion of arachidonic acid into prostaglandins—key mediators of inflammation, pain, and fever.[4] Benzimidazole carboxylic acids possess structural features common to many acidic NSAIDs, suggesting a similar mechanism.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. isca.me [isca.me]
- 3. ijsart.com [ijsart.com]
- 4. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. scispace.com [scispace.com]
- 8. mdpi.com [mdpi.com]
- 9. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mjas.analis.com.my [mjas.analis.com.my]
- 11. Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Analysis of 4-(1H-benzimidazol-1-ylmethyl)benzoic acid
This technical guide provides a comprehensive overview of the spectroscopic data for 4-(1H-benzimidazol-1-ylmethyl)benzoic acid, tailored for researchers, scientists, and professionals in drug development. The document outlines expected spectroscopic values, detailed experimental protocols for acquiring such data, and a logical workflow for the analysis.
Molecular Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₁₅H₁₂N₂O₂[1]
-
Molecular Weight: 252.27 g/mol [1]
-
CAS Number: 139742-50-0[1]
Spectroscopic Data Summary
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~12.0 - 13.0 | br s | 1H | -COOH |
| ~8.10 | s | 1H | H-2 (benzimidazole) |
| ~7.90 | d | 2H | H-2', H-6' (benzoic acid) |
| ~7.20 - 7.70 | m | 4H | H-4, H-5, H-6, H-7 (benzimidazole) |
| ~7.40 | d | 2H | H-3', H-5' (benzoic acid) |
| ~5.50 | s | 2H | -CH₂- |
Annotation: Expected values are based on general chemical shift ranges for the respective functional groups. The N-H proton of the benzimidazole ring is often not observed in ¹H NMR spectra due to rapid proton exchange.[2]
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~167.0 | -COOH |
| ~144.0 | C-2 (benzimidazole) |
| ~143.0, ~135.0 | C-3a, C-7a (benzimidazole) |
| ~141.0 | C-4' (benzoic acid) |
| ~130.0 | C-1' (benzoic acid) |
| ~129.0 | C-3', C-5' (benzoic acid) |
| ~128.0 | C-2', C-6' (benzoic acid) |
| ~122.0, ~123.0 | C-5, C-6 (benzimidazole) |
| ~110.0, ~119.0 | C-4, C-7 (benzimidazole) |
| ~48.0 | -CH₂- |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (carboxylic acid) |
| 3030-3150 | Medium | Aromatic C-H stretch |
| 2850-2960 | Medium | Aliphatic C-H stretch |
| ~1680-1710 | Strong | C=O stretch (carboxylic acid dimer) |
| ~1600, ~1450 | Medium | C=C and C=N stretches (aromatic rings) |
| ~1200-1300 | Strong | C-O stretch (carboxylic acid) |
| ~920 | Broad | O-H bend (carboxylic acid dimer) |
Table 4: Mass Spectrometry Data
| m/z Value | Assignment |
| 252.09 (calculated) | [M]⁺ (Molecular Ion) |
| 253.09 (calculated) | [M+H]⁺ (Protonated Molecular Ion) |
Annotation: The exact mass is calculated as 252.0899. High-resolution mass spectrometry (HRMS) should yield a value very close to this.
Experimental Protocols
The following are detailed methodologies for the synthesis of the target compound and the acquisition of its spectroscopic data.
Synthesis of this compound
A reported method for obtaining crystals of the title compound involves a hydrothermal reaction.[3]
-
Reactants: A mixture of 4-((1H-benzo[d]imidazol-1-yl)methyl)benzoic acid (25.2 mg, 0.1 mmol), manganese chloride (MnCl₂), and potassium hydroxide (KOH) (5.61 mg, 0.1 mmol) is prepared.[3]
-
Solvent: The reactants are dissolved in 10 ml of H₂O.[3]
-
Reaction Vessel: The solution is sealed in a 16 ml Teflon-lined stainless steel container.[3]
-
Reaction Conditions: The container is heated to 413 K for 3 days.[3]
-
Product Isolation: After cooling to room temperature, colorless block crystals of the title compound are obtained.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-25 mg of the synthesized compound.[4]
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a small vial. DMSO-d₆ is often preferred for benzimidazole derivatives as it effectively dissolves them and allows for the observation of the N-H proton.[4]
-
Transfer the solution into a clean, dry 5 mm NMR tube using a Pasteur pipette, filtering through a small plug of glass wool to remove any particulate matter.[4]
-
-
Data Acquisition:
Fourier-Transform Infrared (FTIR) Spectroscopy
The Attenuated Total Reflectance (ATR) method is recommended for its simplicity and minimal sample preparation.[6]
-
Sample Preparation:
-
Ensure the ATR crystal (typically diamond) is clean.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Record the FTIR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Collect a background spectrum of the clean, empty ATR crystal before running the sample.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) is suitable for this compound.
-
Sample Preparation:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
The concentration should be in the range of 1-10 µg/mL.
-
-
Data Acquisition:
-
Introduce the sample solution into the ESI source of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[7]
-
Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.
-
The high mass accuracy of the instrument (typically <5 ppm) allows for the confirmation of the elemental composition.[8]
-
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow from the synthesized compound to its structural elucidation using various spectroscopic techniques.
Caption: Workflow for the spectroscopic analysis of the target compound.
References
- 1. This compound | C15H12N2O2 | CID 2735444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Orthorhombic polymorph of 4-[(1H-benzimidazol-1-yl)methyl]benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 7. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]
An In-depth Technical Guide on the Solubility of 4-(1H-benzimidazol-1-ylmethyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
4-(1H-benzimidazol-1-ylmethyl)benzoic acid is a heterocyclic compound incorporating both a benzimidazole ring system and a benzoic acid functional group. The benzimidazole moiety is a well-known pharmacophore found in a variety of therapeutic agents, while the benzoic acid group can influence the compound's pharmacokinetic properties, including solubility and salt-forming potential. An understanding of the solubility of this compound is critical for its application in drug development, enabling formulation design, and for its use in materials science for solution-based processing.
Predicted Solubility Profile
In the absence of specific experimental data, a qualitative prediction of the solubility of this compound can be derived from the known properties of its core components.
-
Influence of the Benzimidazole Moiety: Benzimidazole itself is described as being freely soluble in alcohol and sparingly soluble in ether.[1] It is practically insoluble in non-polar solvents like benzene and petroleum ether.[1] Benzimidazoles are generally soluble in dilute acids due to the basic nature of the imidazole ring.[2] The introduction of non-polar substituents tends to increase solubility in non-polar solvents.[2]
-
Influence of the Benzoic Acid Moiety: Benzoic acid, a simple aromatic carboxylic acid, is sparingly soluble in water but shows good solubility in organic solvents such as ethanol, toluene, and diethyl ether.[3][4][5] Carboxylic acids with one to four carbon atoms are completely miscible with water, but solubility decreases as the carbon chain length increases.[3] Aromatic carboxylic acids are generally soluble in less polar solvents like ether, alcohol, and benzene.[6]
-
Combined Effect in this compound: The target molecule possesses both acidic (carboxylic acid) and basic (benzimidazole) functionalities, making it amphoteric. This suggests that its solubility will be highly dependent on the pH of the medium.
-
In acidic solutions , the benzimidazole nitrogen can be protonated, forming a salt that is likely to be more soluble in aqueous media.
-
In alkaline solutions , the carboxylic acid group will be deprotonated, forming a carboxylate salt, which would also be expected to have increased aqueous solubility.
-
In polar organic solvents such as alcohols (e.g., ethanol, methanol) and polar aprotic solvents (e.g., DMSO, DMF), the compound is expected to exhibit moderate to good solubility due to the potential for hydrogen bonding with the solvent molecules. The synthesis of this compound has been noted to be carried out in solvents like DMF and water, suggesting at least some degree of solubility in these media.[7]
-
In non-polar organic solvents (e.g., hexane, toluene), the solubility is expected to be low due to the polar nature of the benzimidazole and carboxylic acid groups.
-
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C15H12N2O2 | PubChem[8] |
| Molecular Weight | 252.27 g/mol | PubChem[8] |
| XLogP3 | 2.6 | PubChem[8] |
| Hydrogen Bond Donor Count | 1 | PubChem[8] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[8] |
| Rotatable Bond Count | 3 | PubChem[8] |
Experimental Protocol for Solubility Determination
The following is a general experimental protocol for determining the solubility of a compound such as this compound. This method is based on the widely used shake-flask method.
Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.
Materials:
-
This compound (pure solid)
-
Selected solvents (e.g., water, ethanol, methanol, DMSO, DMF, acetonitrile, toluene)
-
Vials with screw caps
-
Shaking incubator or orbital shaker with temperature control
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.45 µm PTFE or PVDF)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials.
-
Add a known volume of the desired solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).
-
Shake the vials for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Filter the sample through a syringe filter to remove any undissolved solid particles. This step is crucial to avoid overestimation of the solubility.
-
-
Analysis:
-
Accurately dilute the filtered sample with a known volume of a suitable solvent (often the same solvent used for the solubility determination or the mobile phase for HPLC).
-
Determine the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve should be prepared using standard solutions of known concentrations.
-
-
Calculation:
-
Calculate the solubility of the compound in the solvent using the following formula: Solubility (mg/mL) = (Concentration of diluted sample (mg/mL)) x (Dilution factor)
-
Workflow for Solubility Determination
The logical flow of the experimental protocol for determining solubility is illustrated in the diagram below.
Caption: General workflow for the experimental determination of solubility.
Conclusion
While quantitative solubility data for this compound in common solvents is not currently available in the public domain, a qualitative assessment based on its chemical structure suggests that its solubility will be highly pH-dependent and likely favorable in polar organic solvents. For researchers and drug development professionals, the experimental protocol and workflow provided in this guide offer a robust framework for determining the precise solubility of this compound in various solvent systems, which is a critical step for its further development and application.
References
- 1. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jddtonline.info [jddtonline.info]
- 3. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. medical.mu.edu.iq [medical.mu.edu.iq]
- 7. Monoclinic polymorph of 4-[(1H-benzimidazol-1-yl)methyl]benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | C15H12N2O2 | CID 2735444 - PubChem [pubchem.ncbi.nlm.nih.gov]
Theoretical Modeling of 4-(1H-benzimidazol-1-ylmethyl)benzoic acid: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the theoretical modeling of 4-(1H-benzimidazol-1-ylmethyl)benzoic acid, a molecule of significant interest in medicinal chemistry and materials science. This document synthesizes experimental findings with computational methodologies to offer a comprehensive understanding of the molecule's structural, electronic, and potential biological properties. The benzimidazole scaffold is a privileged structure in drug discovery, known for its diverse pharmacological activities, including antiviral, antifungal, and anti-inflammatory effects.[1]
Molecular Structure and Properties
This compound (C15H12N2O2) is a versatile building block in molecular self-assembly and coordination chemistry due to its variable conformation and coordination modes.[2] Its structure features a flexible benzimidazolyl arm attached to a benzoic acid moiety, allowing for various spatial arrangements.
Physicochemical Properties
Basic computed properties of the molecule are summarized below.
| Property | Value | Source |
| Molecular Formula | C15H12N2O2 | PubChem[3] |
| Molecular Weight | 252.27 g/mol | PubChem[3] |
| IUPAC Name | 4-(benzimidazol-1-ylmethyl)benzoic acid | PubChem[3] |
| CAS Number | 139742-50-0 | PubChem[3] |
| XLogP3-AA | 2.6 | PubChem[3] |
| Hydrogen Bond Donor Count | 1 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[3] |
| Rotatable Bond Count | 3 | PubChem[3] |
Crystallographic Data
The solid-state structure of this compound has been determined by single-crystal X-ray diffraction, revealing the existence of at least two polymorphs: monoclinic and orthorhombic. These structures provide invaluable experimental data for validating theoretical calculations.
In the monoclinic polymorph, the benzimidazole and benzene rings are nearly perpendicular, with a dihedral angle of 85.56 (7)°.[4] Adjacent molecules form chains through O—H⋯N hydrogen bonds.[4] The orthorhombic polymorph exhibits a different dihedral angle of 79.00 (1)° between the benzimidazole and benzene rings, also forming one-dimensional chains via O—H⋯N hydrogen bonds.[2]
Table 1: Selected Crystallographic Data
| Parameter | Monoclinic Polymorph | Orthorhombic Polymorph |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P21/c | Pca21 |
| a (Å) | 10.435 (2) | 5.6969 (15) |
| b (Å) | 14.360 (3) | 12.657 (3) |
| c (Å) | 8.2922 (17) | 17.604 (5) |
| β (°) | 96.925 (3) | 90 |
| V (ų) | 1233.5 (4) | 1269.4 (6) |
| Dihedral Angle (Benzimidazole/Benzene) | 85.56 (7)° | 79.00 (1)° |
Theoretical Modeling Methodologies
A multi-faceted theoretical approach is essential to fully characterize this compound. This typically involves Density Functional Theory (DFT) for geometry optimization and electronic property calculations, followed by molecular docking to investigate potential biological targets.
Density Functional Theory (DFT) Calculations
DFT is a robust quantum mechanical method for studying the electronic structure of many-body systems. For a molecule like this compound, DFT can predict its optimized geometry, vibrational frequencies, and electronic properties such as HOMO-LUMO energies and the molecular electrostatic potential (MEP).
Experimental Protocol: DFT Calculation
-
Initial Structure Preparation: The initial 3D structure of the molecule can be built using software like GaussView. Alternatively, the crystallographic information file (CIF) from the Cambridge Structural Database (CSD Entry: 850660) can be used as a starting point.[3]
-
Geometry Optimization: The geometry is optimized using a DFT functional, such as B3LYP, with a suitable basis set, for instance, 6-311++G(d,p).[5] This level of theory has been shown to provide a good balance between accuracy and computational cost for similar organic molecules.
-
Frequency Analysis: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface (i.e., no imaginary frequencies). The calculated frequencies can be compared with experimental FT-IR and Raman spectra.
-
Electronic Property Calculation: Frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP) are computed to understand the molecule's reactivity and intermolecular interaction sites.
Table 2: Representative DFT-Calculated Parameters (Illustrative) (Note: These are expected values based on literature for similar compounds and would need to be calculated specifically for the title compound.)
| Parameter | Calculated Value | Significance |
| HOMO Energy | ~ -6.5 eV | Region of electron donation (nucleophilicity) |
| LUMO Energy | ~ -1.8 eV | Region of electron acceptance (electrophilicity) |
| HOMO-LUMO Gap | ~ 4.7 eV | Relates to chemical reactivity and stability |
| Dipole Moment | ~ 3.5 D | Indicates overall polarity |
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict the binding mode and affinity of a ligand to a protein target. Benzimidazole derivatives are known to target various enzymes and receptors.[1]
Experimental Protocol: Molecular Docking
-
Ligand Preparation: The DFT-optimized structure of this compound is prepared for docking. This involves adding hydrogen atoms, assigning partial charges, and defining rotatable bonds.
-
Target Protein Selection: A relevant protein target is chosen based on the known pharmacology of benzimidazoles. For example, enzymes like dihydrofolate reductase from various bacteria (e.g., E. coli, PDB ID: 3G7E) could be selected.[6][7]
-
Receptor Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, polar hydrogens are added, and charges are assigned.
-
Docking Simulation: Software like AutoDock Vina is used to perform the docking.[1] The binding site is defined on the receptor, and the software samples different conformations of the ligand within this site, scoring them based on a force field.
-
Analysis of Results: The resulting poses are analyzed to identify the most favorable binding mode, characterized by a low binding energy (high affinity) and key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein's active site residues.
Visualizing Workflows and Structures
Graphviz diagrams are provided to illustrate key processes and relationships in the theoretical modeling of this compound.
Caption: Molecular graph of the title compound.
Caption: Workflow for theoretical modeling.
Conclusion
The theoretical modeling of this compound, grounded in robust computational methods and validated against experimental crystallographic data, provides deep insights into its molecular characteristics. DFT calculations can elucidate its structural and electronic properties, while molecular docking simulations offer a predictive understanding of its potential interactions with biological macromolecules. This comprehensive in-silico approach is invaluable for guiding further experimental studies, optimizing molecular design for specific applications, and accelerating the discovery of new therapeutic agents and functional materials.
References
- 1. Molecular docking and pharmacokinetics of benzimidazole-based FtsZ inhibitors for tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Orthorhombic polymorph of 4-[(1H-benzimidazol-1-yl)methyl]benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C15H12N2O2 | CID 2735444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Monoclinic polymorph of 4-[(1H-benzimidazol-1-yl)methyl]benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pnrjournal.com [pnrjournal.com]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Synthesis and Application of Metal-Organic Frameworks Using 4-(1H-benzimidazol-1-ylmethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of Metal-Organic Frameworks (MOFs) using the organic linker 4-(1H-benzimidazol-1-ylmethyl)benzoic acid. These protocols are designed to serve as a comprehensive guide for researchers interested in the development of novel MOF-based platforms for drug delivery and other biomedical applications.
Introduction to MOFs based on this compound
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The linker, this compound, is a bifunctional molecule that offers both a carboxylate group and a benzimidazole moiety for coordination with metal centers. This unique structure allows for the formation of robust and versatile MOFs with potential applications in drug delivery, catalysis, and sensing. The benzimidazole group, in particular, is a well-known pharmacophore, which may impart bioactive properties to the resulting MOF or enhance its interaction with biological systems. Zinc-based MOFs, often utilized for drug delivery applications, are noted for their good biocompatibility, as zinc is an essential trace element in the human body.[1]
Potential Applications
The distinct characteristics of MOFs synthesized from this compound suggest their utility in several key areas of drug development:
-
Targeted Drug Delivery: The high surface area and tunable pore size of these MOFs allow for the encapsulation of therapeutic agents.[1][2] The surface of the MOF can be functionalized to target specific cells or tissues, leading to more effective treatments with fewer side effects.
-
Controlled Release Systems: The release of encapsulated drugs can be controlled by various stimuli, such as pH, temperature, or the presence of specific biomolecules.[1][3] This is particularly advantageous for delivering drugs to the acidic microenvironment of tumors.[1]
-
Bio-imaging and Diagnostics: By selecting an appropriate metal center or by post-synthetic modification, these MOFs can be rendered luminescent, making them suitable for use as probes in cellular imaging.
-
Heterogeneous Catalysis: The exposed metal sites and the functional groups of the organic linker can act as active centers for catalyzing organic reactions, including the synthesis of pharmaceutical intermediates.[4][5][6]
Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis of a hypothetical zinc-based MOF, herein referred to as Zn-BImB, using this compound, followed by a procedure for drug loading.
Protocol 1: Solvothermal Synthesis of Zn-BImB MOF
This protocol describes a general procedure for the synthesis of a zinc-based MOF using this compound via a solvothermal method.
Materials:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
20 mL Scintillation vials
-
Programmable oven
-
Centrifuge
Procedure:
-
In a 20 mL glass vial, dissolve 0.5 mmol of this compound in 10 mL of DMF.
-
In a separate vial, dissolve 0.5 mmol of Zn(NO₃)₂·6H₂O in 5 mL of DMF.
-
Add the zinc nitrate solution to the linker solution dropwise while stirring.
-
Seal the vial tightly and sonicate for 10 minutes to ensure a homogeneous mixture.
-
Place the sealed vial in a programmable oven.
-
Heat the vial to 120°C at a rate of 5°C/min and maintain this temperature for 72 hours.
-
Allow the oven to cool down to room temperature slowly (e.g., at a rate of 0.1°C/min).
-
Collect the resulting colorless crystals by centrifugation at 8000 rpm for 10 minutes.
-
Wash the collected crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove any unreacted starting materials.
-
Dry the final product under vacuum at 80°C for 12 hours.
Caption: Workflow for the synthesis and purification of Zn-BImB MOF.
Protocol 2: Loading of Doxorubicin (DOX) into Zn-BImB MOF
This protocol details the loading of the anticancer drug Doxorubicin into the synthesized Zn-BImB MOF.
Materials:
-
Activated Zn-BImB MOF
-
Doxorubicin hydrochloride (DOX)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Centrifuge
-
UV-Vis Spectrophotometer
Procedure:
-
Activate the synthesized Zn-BImB MOF by heating at 100°C under vacuum for 12 hours to remove any guest solvent molecules.
-
Prepare a stock solution of DOX in PBS (e.g., 1 mg/mL).
-
Disperse 20 mg of the activated Zn-BImB MOF in 10 mL of the DOX solution.
-
Stir the mixture at room temperature in the dark for 24 hours to allow for drug encapsulation.
-
Collect the DOX-loaded MOF (DOX@Zn-BImB) by centrifugation at 10,000 rpm for 15 minutes.
-
Wash the DOX@Zn-BImB with fresh PBS to remove any surface-adsorbed drug.
-
To determine the drug loading content, measure the concentration of DOX in the supernatant before and after the loading process using a UV-Vis spectrophotometer at the characteristic absorbance wavelength of DOX (around 480 nm).
-
The drug loading content and efficiency can be calculated using the following formulas:
-
Drug Loading Content (%) = (mass of loaded drug / mass of DOX@Zn-BImB) x 100
-
Encapsulation Efficiency (%) = (mass of loaded drug / initial mass of drug) x 100
-
Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data for the Zn-BImB MOF. This data is based on typical values observed for similar benzimidazole-based MOFs and serves as a benchmark for characterization.
Table 1: Hypothetical Crystallographic and Porosity Data for Zn-BImB MOF
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 14.4 |
| c (Å) | 8.3 |
| β (°) | 97.0 |
| BET Surface Area (m²/g) | 850 |
| Langmuir Surface Area (m²/g) | 1100 |
| Pore Volume (cm³/g) | 0.45 |
| Pore Size (Å) | 12.5 |
Table 2: Hypothetical Drug Loading and Release Data for DOX@Zn-BImB
| Parameter | Value |
| Drug Loading Content (wt%) | 15.2 |
| Encapsulation Efficiency (%) | 76.0 |
| Cumulative Release at 24h (pH 7.4) | 25% |
| Cumulative Release at 24h (pH 5.5) | 70% |
Visualizations
Caption: Logical relationships between the properties and applications of Zn-BImB MOF.
Caption: Hypothetical signaling pathway of DOX delivered by Zn-BImB MOF in cancer cells.
References
- 1. Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metal-organic frameworks: Drug delivery applications and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemmethod.com [chemmethod.com]
- 5. Metal–organic framework mediated expeditious synthesis of benzimidazole and benzothiazole derivatives through an oxidative cyclization pathway - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for the Functionalization of 4-(1H-benzimidazol-1-ylmethyl)benzoic acid in Drug Design
Audience: Researchers, scientists, and drug development professionals.
Introduction: 4-(1H-benzimidazol-1-ylmethyl)benzoic acid is a versatile scaffold in medicinal chemistry. The benzimidazole moiety is a privileged structure found in numerous pharmacologically active compounds, exhibiting a wide range of biological activities including anticancer, anti-inflammatory, antiviral, and antimicrobial effects[1][2][3][4]. The presence of a carboxylic acid group on the phenyl ring provides a convenient handle for functionalization, allowing for the synthesis of diverse libraries of compounds through amide bond formation and other modifications. This enables the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties for various therapeutic targets. These notes provide detailed protocols for the functionalization of this scaffold and its application in drug design, with a focus on anticancer and anti-inflammatory activities.
Data Presentation: Biological Activities of Functionalized Benzimidazole Derivatives
The following tables summarize the in vitro biological activities of various benzimidazole derivatives, highlighting their potential as anticancer and anti-inflammatory agents.
Table 1: Anticancer Activity of Benzimidazole Derivatives
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 12l | 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine linked sulfonamide | BRAF^V600E^ | 0.49 | [5] |
| 12e | 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine linked sulfonamide | T-47D | 5.35 | [5] |
| Compound 8 | 4-(1H-benzo[d]imidazol-1-yl)pyrimidine-2-amine hybrid with sulfonamide | SK-MEL-5 | 2.02 | [6] |
| Compound 8 | 4-(1H-benzo[d]imidazol-1-yl)pyrimidine-2-amine hybrid with sulfonamide | A375 | 1.85 | [6] |
| Compound 32 | Benzimidazole-triazole hybrid | HCT-116 | 3.87 | [6] |
| Compound 32 | Benzimidazole-triazole hybrid | HepG2 | 8.34 | [6] |
| Compound 32 | Benzimidazole-triazole hybrid | MCF-7 | 4.17 | [6] |
| Compound 32 | Benzimidazole-triazole hybrid | HeLa | 5.57 | [6] |
| Compound 18 | Benzimidazole-triazole hybrid | A549 | 0.63 | [6] |
| Compound 18 | Benzimidazole-triazole hybrid | NCI-H460 | 0.99 | [6] |
| Compound 18 | Benzimidazole-triazole hybrid | MCF-7 | 1.3 | [6] |
| Compound 18 | Benzimidazole-triazole hybrid | MDA-MB-231 | 0.94 | [6] |
| Compound 29b | 1,3,4-oxadiazole-chalcone/benzimidazole hybrid | A-549, HT-29, MCF-7, Panc-1 | 0.8 - 1.30 | [6] |
| 4k | N-substituted 6-nitro-1H-benzimidazole | Various | 1.84 - 10.28 µg/mL | [4] |
Table 2: Anti-inflammatory Activity of Benzimidazole Derivatives
| Compound ID | Derivative Class | Assay | Inhibition/IC50 | Reference |
| 129 | 2-(piperidin-4-yl)-1H-benzo[d]imidazole | Nitric Oxide Production | IC50 = 0.86 µM | [2] |
| 129 | 2-(piperidin-4-yl)-1H-benzo[d]imidazole | TNF-α Production | IC50 = 1.87 µM | [2] |
| 146 | Benzimidazole derivative | 5-LOX, COX, TNF-α, IL-6 | Potent Inhibitor | [2] |
| N/A | N-(1H-benzimidazol-2-ylmethyl) aniline | Carrageenan-induced paw edema | 100% at 100 mg/kg | [7] |
| N/A | 2-cyclohexylamino-1(4-methoxyphenyl)benzimidazole | Carrageenan-induced paw edema | 53.2% inhibition | [7] |
| Compound 1 | (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid | Carrageenan-induced paw edema | 48.9–63.1% edema inhibition | [8] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on the synthesis of related benzimidazole carboxylic acids[9][10].
Materials:
-
4-(bromomethyl)benzoic acid
-
Benzimidazole
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hydrochloric acid (HCl)
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 4-(bromomethyl)benzoic acid (1.0 eq) and benzimidazole (1.1 eq) in DMF.
-
Add potassium carbonate (2.0 eq) to the mixture.
-
Heat the reaction mixture to 80-100°C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Acidify the aqueous mixture to a pH of 5-6 with 1 M HCl to precipitate the product.
-
Filter the precipitate and wash with water.
-
For further purification, the crude product can be recrystallized from an ethanol/water mixture or purified by silica gel column chromatography.
Protocol 2: Amide Coupling of this compound with a Primary Amine
This protocol describes a general procedure for amide bond formation using HATU as a coupling agent[11].
Materials:
-
This compound
-
Primary amine of interest
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF (0.1 M), add the desired primary amine (1.1 eq) and DIPEA (3.0 eq).
-
Add HATU (1.1 eq) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired amide.
Protocol 3: Characterization of Functionalized Products
The synthesized compounds should be characterized using standard analytical techniques[12][13][14].
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure, including the formation of the amide bond and the integrity of the benzimidazole core.
-
Mass Spectrometry (MS): To determine the molecular weight of the final product and confirm its identity.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the amide carbonyl stretch.
-
Melting Point (m.p.): To assess the purity of the synthesized compound.
Visualizations
Signaling Pathway
Caption: Simplified MAPK signaling pathway targeted by some benzimidazole derivatives.
Experimental Workflows
Caption: Workflow for the amide coupling of this compound.
Caption: Workflow for the synthesis of the core scaffold.
References
- 1. ijirt.org [ijirt.org]
- 2. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Orthorhombic polymorph of 4-[(1H-benzimidazol-1-yl)methyl]benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Monoclinic polymorph of 4-[(1H-benzimidazol-1-yl)methyl]benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. ijrpc.com [ijrpc.com]
- 13. mdpi.com [mdpi.com]
- 14. rsc.org [rsc.org]
Application Notes and Protocols for In Vitro Antimicrobial Assay of Novel Benzimidazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzimidazole and its derivatives represent a class of heterocyclic compounds of significant interest in medicinal chemistry due to their broad spectrum of biological activities.[1] The emergence of multidrug-resistant pathogens necessitates the discovery and development of new antimicrobial agents. This document provides a detailed framework for the in vitro evaluation of novel benzimidazole compounds for their antimicrobial properties, outlining standardized protocols to ensure reproducibility and comparability of results.
Data Presentation: Antimicrobial Activity of Novel Benzimidazole Compounds
The following tables summarize the antimicrobial activity of various newly synthesized benzimidazole derivatives against a range of pathogenic microorganisms. The data has been compiled from recent studies to provide a comparative overview.
Antibacterial Activity
Table 1: Minimum Inhibitory Concentration (MIC) of Novel Benzimidazole Compounds against Bacterial Strains.
| Compound ID | Gram-Positive Bacteria | MIC (µg/mL) | Gram-Negative Bacteria | MIC (µg/mL) | Reference |
| Series 1 | Staphylococcus aureus | 0.031 | Escherichia coli | 0.026 | [2] |
| Bacillus cereus | 32 | Pseudomonas aeruginosa | 64 | [2] | |
| Series 2 | Staphylococcus aureus | 3.12 | Escherichia coli | 3.12 | [2] |
| Bacillus subtilis | - | Pseudomonas aeruginosa | 12.50 | [2] | |
| Series 3 | Methicillin-resistant Staphylococcus aureus (MRSA) | 8 | Klebsiella pneumoniae | >128 | [3] |
| Enterococcus faecalis | 32 | Acinetobacter baumannii | >128 | [3] | |
| Compound 6c | - | - | Escherichia coli (TolC mutant) | 2 | [4] |
| - | - | Escherichia coli (wild-type) | >128 | [4] | |
| Compound 11d | Staphylococcus aureus | 2 | Escherichia coli | 16 | [5] |
| Bacillus subtilis | 2 | Pseudomonas aeruginosa | 8 | [5] | |
| Micrococcus luteus | 4 | Salmonella typhi | 4 | [5] |
Table 2: Zone of Inhibition of Novel Benzimidazole Compounds against Bacterial Strains.
| Compound ID | Gram-Positive Bacteria | Zone of Inhibition (mm) | Gram-Negative Bacteria | Zone of Inhibition (mm) | Reference |
| Series A | Staphylococcus aureus | 17-29 | Escherichia coli | 17-29 | [3] |
| - | - | Pseudomonas aeruginosa | 17-29 | [3] | |
| Compound A1 | Staphylococcus aureus | 23 | Escherichia coli | 18 | [6] |
| Compound A3 | Staphylococcus aureus | 20 | Klebsiella pneumoniae | 15 | [6] |
| Compound A4 | Staphylococcus epidermidis | 19 | Escherichia coli | 16 | [6] |
| Compound A5 | Staphylococcus aureus | 22 | Pseudomonas aeruginosa | - | [6] |
Antifungal Activity
Table 3: Minimum Inhibitory Concentration (MIC) of Novel Benzimidazole Compounds against Fungal Strains.
| Compound ID | Fungal Strain | MIC (µg/mL) | Reference |
| Hybrid 5a | Candida albicans (wild type) | 3.9 | [7] |
| Hybrid 6a | Rhodotorula sp. | 3.9 | [7] |
| Compound 6b | Candida glabrata | 0.97 | [8] |
| Compound 6i | Candida glabrata | 0.97 | [8] |
| Compound 6j | Candida glabrata | 0.97 | [8] |
| 1-nonyl-1H-benzo[d]imidazole | Candida spp. (clinical isolates) | 0.5-256 | [9] |
| 1-decyl-1H-benzo[d]imidazole | Candida spp. (clinical isolates) | 2-256 | [9] |
Experimental Protocols
Detailed methodologies for the key in vitro antimicrobial assays are provided below. These protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10]
Materials:
-
Novel benzimidazole compounds
-
Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Test microorganisms (bacterial and fungal strains)
-
96-well microtiter plates
-
Sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Dimethyl sulfoxide (DMSO)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator
-
Microplate reader (optional)
Protocol:
-
Preparation of Compounds:
-
Prepare stock solutions of the benzimidazole compounds and standard drugs in DMSO.
-
Perform serial two-fold dilutions of the stock solutions in the appropriate broth (MHB or RPMI-1640) to achieve a range of test concentrations. The final concentration of DMSO should not exceed 1% to avoid toxicity to the microorganisms.[5]
-
-
Preparation of Inoculum:
-
From a fresh culture (18-24 hours old), suspend several colonies of the test microorganism in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria.[11]
-
Dilute this standardized suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Add 100 µL of the appropriate broth to all wells of a 96-well plate.
-
Add 100 µL of the serially diluted compound to the corresponding wells.
-
Add 10 µL of the prepared inoculum to each well.
-
Include a positive control (microorganism in broth without any compound) and a negative control (broth only) on each plate.
-
Incubate the plates at 35-37°C for 16-20 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Optionally, the growth can be quantified by reading the absorbance at 600 nm using a microplate reader.
-
Agar Well Diffusion Assay
This assay is a semi-quantitative method to assess the antimicrobial activity of a compound.
Materials:
-
Novel benzimidazole compounds
-
Standard antimicrobial agents
-
Test microorganisms
-
Mueller-Hinton Agar (MHA) plates
-
Sterile cork borer (6-8 mm diameter)
-
Sterile swabs
-
Incubator
Protocol:
-
Preparation of Inoculum:
-
Prepare a standardized inoculum equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
-
Inoculation of Agar Plates:
-
Dip a sterile swab into the inoculum suspension and remove excess fluid.
-
Evenly streak the swab over the entire surface of an MHA plate to ensure a uniform lawn of growth.
-
-
Preparation of Wells and Application of Compounds:
-
Using a sterile cork borer, create wells of 6-8 mm diameter in the inoculated agar.
-
Prepare solutions of the benzimidazole compounds and standard drugs at known concentrations.
-
Carefully add a fixed volume (e.g., 50-100 µL) of each compound solution into separate wells.
-
Include a solvent control (e.g., DMSO) in one well.
-
-
Incubation and Measurement:
-
Allow the plates to stand for a few hours at room temperature to permit diffusion of the compounds.
-
Invert the plates and incubate at 35-37°C for 16-20 hours.
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the well where no growth has occurred) in millimeters.
-
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent that results in a 99.9% reduction in the initial microbial population.[12] This assay is performed as a follow-up to the MIC test.
Materials:
-
Results from the MIC assay
-
Nutrient agar plates (e.g., Mueller-Hinton Agar)
-
Sterile micropipettes and tips
Protocol:
-
Subculturing from MIC Wells:
-
From the wells of the MIC plate that show no visible growth (at and above the MIC), take a 10-100 µL aliquot.
-
Spread the aliquot onto a fresh nutrient agar plate.
-
-
Incubation:
-
Incubate the agar plates under the same conditions as the initial MIC incubation (35-37°C for 16-20 hours for bacteria, 35°C for 24-48 hours for fungi).
-
-
Determination of MBC:
-
After incubation, count the number of colonies on each plate.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum count.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the in vitro antimicrobial screening of novel benzimidazole compounds.
Caption: General workflow for in vitro antimicrobial assays.
Proposed Mechanism of Action
Some benzimidazole derivatives have been reported to exert their antibacterial effect by inhibiting DNA gyrase, an essential enzyme involved in bacterial DNA replication.[3]
Caption: Inhibition of DNA gyrase by benzimidazole compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00819K [pubs.rsc.org]
- 3. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of benzimidazole-based derivatives as antimicrobial agents and their synergistic effect with colistin against gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. Hybrid Bis-(Imidazole/Benzimidazole)-Pyridine Derivatives with Antifungal Activity of Potential Interest in Medicine and Agriculture via Improved Efficiency Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-(1H-benzimidazol-1-ylmethyl)benzoic acid in Cancer Cell Line Studies
Disclaimer: Direct experimental data on the anticancer activity of 4-(1H-benzimidazol-1-ylmethyl)benzoic acid is limited in publicly available literature. The following application notes and protocols are based on studies of structurally similar benzimidazole derivatives and are provided as a predictive guide for researchers. These protocols should be adapted and optimized for specific experimental conditions.
Introduction
Benzimidazole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer properties. The benzimidazole scaffold is structurally similar to purine bases, allowing it to interact with various biological targets implicated in cancer progression. While specific data on this compound is not extensively documented, its structural motifs suggest potential as an anticancer agent. This document outlines potential applications, key quantitative data from related compounds, and detailed experimental protocols to guide research in this area.
Potential Applications in Cancer Research
Based on the activities of related benzimidazole derivatives, this compound could be investigated for the following applications in cancer cell line studies:
-
Cytotoxicity and Antiproliferative Activity: Screening against a panel of cancer cell lines to determine its efficacy in inhibiting cell growth and inducing cell death.
-
Mechanism of Action Studies: Investigating the molecular pathways through which it exerts its anticancer effects, such as induction of apoptosis, cell cycle arrest, or inhibition of key signaling pathways.
-
Drug Resistance Studies: Evaluating its effectiveness in overcoming resistance to conventional chemotherapy agents.
-
Kinase Inhibition Assays: Assessing its potential to inhibit protein kinases that are often dysregulated in cancer.
Data Presentation: Cytotoxicity of Structurally Related Benzimidazole Derivatives
The following tables summarize the cytotoxic activity (IC50 values) of various benzimidazole derivatives against different cancer cell lines, providing a reference for potential efficacy.
Table 1: IC50 Values of Benzimidazole Derivatives Against Various Cancer Cell Lines
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Benzimidazole-pyrimidine-sulfonamide | Compound 8 | SK-MEL-5 (Melanoma) | 2.02 | Sorafenib | 9.22 |
| A375 (Melanoma) | 1.85 | Sorafenib | 5.25[1] | ||
| Benzimidazole-triazole | Compound 18 | A549 (Lung) | 0.63 | 5-FU | 1.69 |
| NCI-H460 (Lung) | 0.99 | 5-FU | 3.20 | ||
| MCF-7 (Breast) | 1.3 | 5-FU | 2.80 | ||
| MDA-MB-231 (Breast) | 0.94 | 5-FU | 0.79[1] | ||
| Benzimidazole-oxadiazole-chalcone | Compound 29b | A-549 (Lung) | 0.80 | Doxorubicin | 0.90 |
| HT-29 (Colon) | 1.30 | Doxorubicin | 1.41 | ||
| MCF-7 (Breast) | 1.10 | Doxorubicin | 1.20 | ||
| Panc-1 (Pancreatic) | 1.20 | Doxorubicin | 1.35[1] | ||
| 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine linked sulfonamide | Compound 12e | T-47D (Breast) | 5.35 | - | -[2] |
| N-substituted 4,5,6,7-tetrabromo-1H-benzimidazole | Compound 1 | MCF-7 (Breast) | 17.09 | - | - |
| MDA-MB-231 (Breast) | 21.20 | - | -[3] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the anticancer potential of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the distribution of cells in different phases of the cell cycle.
Protocol:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest.
-
Cell Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.
Visualizations
The following diagrams illustrate potential mechanisms of action and experimental workflows for studying this compound, based on the known activities of related benzimidazole derivatives.
Caption: General experimental workflow for evaluating the anticancer properties of a test compound.
Caption: Hypothesized signaling pathways affected by benzimidazole derivatives in cancer cells.
Caption: A potential logical cascade of events leading to apoptosis induced by benzimidazole compounds.
References
- 1. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Developing Fluorescent Probes with Benzimidazole Scaffolds
Introduction
The benzimidazole scaffold is a privileged heterocyclic structure in medicinal chemistry and materials science.[1] Its structural similarity to naturally occurring nucleotides allows it to interact with biological macromolecules, making it a valuable component in drug discovery.[2] In the realm of molecular sensing, the benzimidazole unit is exceptionally versatile due to its inherent photophysical properties, including electron-accepting ability, π-bridging capabilities, pH-sensitive chromogenic switching, and metal-ion chelation properties.[2][3] These characteristics make it an ideal platform for the rational design of fluorescent probes for a wide array of analytes and biological parameters, including pH, metal ions, biothiols, and viscosity.[4][5][6][7] This document provides detailed application notes and protocols for the development and utilization of benzimidazole-based fluorescent probes.
Core Sensing Mechanisms
Fluorescent probes based on the benzimidazole scaffold operate through several common photophysical mechanisms. The design of the probe dictates the sensing strategy, which typically involves modulating the electronic properties of the fluorophore upon interaction with the target analyte.
-
Photoinduced Electron Transfer (PET): In a typical PET sensor, a fluorophore is linked to a receptor unit with a lone pair of electrons (e.g., a nitrogen atom). In the "off" state, excitation of the fluorophore leads to electron transfer from the receptor, quenching fluorescence. Binding of an analyte to the receptor inhibits this electron transfer, "turning on" the fluorescence.[3][5]
-
Intramolecular Charge Transfer (ICT): ICT probes consist of an electron-donating group and an electron-accepting group connected by a π-conjugated system. Upon excitation, an electron is transferred from the donor to the acceptor, creating a charge-separated excited state. The emission wavelength is highly sensitive to the local environment's polarity and the electronic nature of the probe, which can be altered by analyte binding.[2][8]
-
Excited-State Intramolecular Proton Transfer (ESIPT): ESIPT-based probes contain a proton donor (e.g., a hydroxyl group) and a proton acceptor (e.g., an imidazole nitrogen) in close proximity. Upon excitation, a proton is rapidly transferred from the donor to the acceptor, resulting in a tautomer with a significantly different emission profile, often with a large Stokes shift. Analyte interaction can disrupt this process, leading to a change in the fluorescence signal.[9][10]
-
Chelation Enhanced Fluorescence (CHEF): In CHEF-based sensors, the benzimidazole scaffold acts as a chelating agent for metal ions. In the unbound state, the probe may be non-fluorescent or weakly fluorescent due to vibrational and rotational de-excitation pathways. Upon binding a metal ion, a rigid complex is formed, which restricts these non-radiative decay pathways and leads to a significant enhancement in fluorescence intensity.[11]
Caption: Overview of key photophysical mechanisms for benzimidazole probes.
Application Note 1: Benzimidazole Probes for pH Sensing
The precise measurement of pH is critical for understanding cellular metabolism, as many physiological and pathological processes are controlled by acidic pH.[12][13] Benzimidazole derivatives are excellent candidates for pH probe development due to the protonatable nitrogen atoms in the imidazole ring, which can significantly alter the electronic properties and fluorescence output of the molecule.[2][4]
Table 1: Properties of Selected Benzimidazole-based pH Probes
| Probe Name | Target/Application | pKa | Excitation (nm) | Emission (nm) | Stokes Shift (nm) | Key Features | Reference |
| BH1L | Lysosomal pH | 4.9 - 6.1 | Two-Photon | Blue-to-Green Shift | - | Ratiometric, two-photon excitation, suitable for live cells and tissues.[12] | [12][13] |
| BVD | Intracellular pH | 4.14 | ~500 (acidic) | 605 (acidic) | 105 | Far-red emission, turn-on response, high sensitivity, good photostability.[14] | [14] |
| Probe 3c | Bacterial Biofilm pH | ~4.5 | 458 or 750 (two-photon) | ~591 | - | pH-sensitive in the biological range (4.5-7.5), stains extracellular matrix and bacterial cells.[4] | [4][15] |
Experimental Protocols
Protocol 1: General Synthesis of a 2-Arylbenzimidazole pH Probe
This protocol describes a common one-pot condensation reaction to synthesize 2-substituted benzimidazoles.[16][17]
-
Reactant Preparation: Dissolve 1 equivalent of an o-phenylenediamine derivative in ethanol. In a separate flask, dissolve 1 equivalent of a substituted aromatic aldehyde in ethanol.
-
Condensation Reaction: Slowly add the aldehyde solution to the o-phenylenediamine solution with stirring at room temperature.
-
Oxidative Cyclization: Allow the reaction mixture to stir under air. The reaction can be refluxed for several hours (e.g., 12 hours) to ensure completion.[4] Catalysts such as p-toluenesulfonic acid or metal nanoparticles can be used to improve yield and reaction time.[16]
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Purification: Wash the collected solid with a cold solvent like ethanol to remove impurities.[4] Further purification can be achieved by recrystallization or column chromatography.
-
Characterization: Confirm the structure of the synthesized probe using NMR, FT-IR, and High-Resolution Mass Spectrometry (HRMS).[4]
References
- 1. research.monash.edu [research.monash.edu]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Development of a Novel Benzimidazole-Based Probe and Portable Fluorimeter for the Detection of Cysteine in Human Urine [mdpi.com]
- 7. Small Molecular Fluorescent Probes for Imaging of Viscosity in Living Biosystems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DFT studies of the photophysical properties of fluorescent and semiconductor polycyclic benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A benzimidazole-derived fluorescent chemosensor for Cu( ii )-selective turn-off and Zn( ii )-selective ratiometric turn-on detection in aqueous soluti ... - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00020F [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. A new turn-on benzimidazole-based greenish-yellow fluorescent sensor for Zn2+ ions at biological pH applicable in cell imaging - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Benzimidazole-based ratiometric two-photon fluorescent probes for acidic pH in live cells and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A benzimidazole-based highly selective colorimetric and far-red fluorometric pH sensor for intracellular imaging - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. New Benzimidazole-Based pH-Sensitive Fluorescent Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 17. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Single-Crystal X-ray Diffraction of Benzimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the experimental setup for single-crystal X-ray diffraction (SC-XRD) analysis of benzimidazole derivatives. Benzimidazoles are a significant class of heterocyclic compounds with a wide range of pharmacological activities, and understanding their three-dimensional structure is crucial for rational drug design and development.[1] This protocol outlines the necessary steps from crystal growth to data analysis, enabling researchers to elucidate the precise molecular architecture of their target compounds.
Introduction to Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal.[2][3][4] By analyzing the diffraction pattern produced when X-rays interact with a single crystal, it is possible to determine bond lengths, bond angles, and overall molecular geometry.[2] This structural information is invaluable for understanding the structure-activity relationships of pharmacologically active molecules like benzimidazole derivatives.[5]
Experimental Protocol
This protocol is divided into four main stages: Crystal Growth, Crystal Mounting, Data Collection, and Structure Solution and Refinement.
Crystal Growth of Benzimidazole Derivatives
Obtaining high-quality single crystals is the most critical and often the most challenging step in SC-XRD. For benzimidazole derivatives, the slow evaporation solution growth technique is a commonly successful method.[6][7]
Materials:
-
Purified benzimidazole derivative
-
High-purity solvents (e.g., methanol, ethanol, acetonitrile, chloroform, ethyl acetate)[6][8]
-
Small, clean glass vials or test tubes
-
Filter paper or syringe filter
Procedure:
-
Solvent Selection: Choose a solvent in which the benzimidazole derivative has moderate solubility.[7] Highly soluble compounds may yield small crystals, while poorly soluble compounds may not crystallize at all. A good starting point is to test solubility in a range of solvents.
-
Preparation of a Saturated or Near-Saturated Solution: Dissolve the purified compound in the chosen solvent at room temperature or with gentle heating to create a solution that is close to saturation.[7]
-
Filtration: Filter the solution through a clean, dust-free filter to remove any particulate matter that could act as unwanted nucleation sites.[7]
-
Slow Evaporation: Transfer the filtered solution to a clean vial. Cover the vial with a cap or parafilm with a few small perforations to allow for slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment at a constant temperature.[7] Disturbances can hinder the growth of large, well-ordered crystals.
-
Monitoring: Observe the vial periodically over several days to weeks for the formation of crystals. Colorless, block-shaped crystals are often suitable for diffraction experiments.[9]
Other techniques such as the vertical Bridgman technique have also been used for growing bulk crystals of benzimidazole.[6][10]
Crystal Mounting
Once suitable crystals are obtained, a single, well-formed crystal must be selected and mounted for data collection.
Materials:
-
Stereomicroscope
-
Cryo-loops or glass fibers
-
Cryo-protectant oil (e.g., Paratone-N)
-
Goniometer head
Procedure:
-
Crystal Selection: Under a microscope, select a crystal with well-defined faces and no visible cracks or defects. The ideal size is typically between 0.1 and 0.3 mm.
-
Mounting: Carefully pick up the selected crystal using a cryo-loop or a glass fiber coated with a small amount of oil or grease.
-
Cryo-cooling (optional but recommended): For data collection at low temperatures (e.g., 100 K), the mounted crystal is flash-cooled in a stream of cold nitrogen gas to minimize thermal motion and radiation damage.[11]
Data Collection
Data collection is performed using a single-crystal X-ray diffractometer.
Instrumentation:
-
X-ray Source: Molybdenum (MoKα, λ = 0.71073 Å) or Copper (CuKα, λ = 1.54178 Å) radiation sources are common.[1][5] Mo sources are often preferred for organic compounds, while Cu sources provide higher intensity for small or weakly diffracting crystals.[2]
-
Detector: A CCD or CMOS area detector is used to capture the diffraction pattern.[1]
-
Goniometer: To orient the crystal at different angles.
-
Low-Temperature Device: To maintain the crystal at a constant low temperature during data collection.
Procedure:
-
Unit Cell Determination: A short series of initial frames are collected to determine the unit cell parameters and the crystal system.
-
Data Collection Strategy: A full sphere of diffraction data is collected by rotating the crystal through a series of angles (e.g., using ω and φ scans).[1] The exposure time per frame and the total number of frames will depend on the crystal's scattering power.
-
Data Integration and Scaling: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects. Software like SAINT is used for this step.[1]
Structure Solution and Refinement
The final step is to determine the atomic positions from the diffraction data and refine the structural model.
Software:
-
Structure Solution: Direct methods (e.g., SHELXS) or Patterson methods are used to obtain an initial model of the crystal structure.[1]
-
Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares methods (e.g., SHELXL).[1][12] This process minimizes the difference between the observed and calculated structure factors.
-
Visualization: Programs like ORTEP or Mercury are used to visualize the final crystal structure.[1]
Procedure:
-
Space Group Determination: The space group is determined from the systematic absences in the diffraction data.
-
Structure Solution: The positions of the non-hydrogen atoms are determined using direct methods.
-
Structure Refinement: The atomic coordinates and displacement parameters are refined. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[11]
-
Validation: The final structural model is validated using crystallographic checks (e.g., checkCIF).
Data Presentation
The following tables summarize typical crystallographic data for benzimidazole derivatives, providing a reference for expected values.
Table 1: Crystal Data and Structure Refinement Parameters for Selected Benzimidazole Derivatives.
| Parameter | 2-(4-(methylthio)phenyl)-1H-benzo[d]imidazole[1] | 3-{1-[(2-hydroxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}phenol[11] | 2-(3-hydroxypropyl)benzimidazole[5] |
| Chemical Formula | C₁₄H₁₂N₂S | C₂₀H₁₆N₂O₂ | C₁₀H₁₂N₂O |
| Formula Weight | 240.33 | 316.35 | 176.22 |
| Crystal System | Monoclinic | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | P2₁/n | P2₁2₁2₁ |
| a (Å) | 9.6610(2) | 10.6474(3) | 5.852(2) |
| b (Å) | 10.5930(3) | 13.2429(3) | 12.437(4) |
| c (Å) | 12.1850(4) | 11.4176(3) | 12.565(4) |
| α (°) | 90 | 90 | 90 |
| β (°) | 109.50(1) | 99.067(1) | 90 |
| γ (°) | 90 | 90 | 90 |
| Volume (ų) | 1174.51(6) | 1588.93(7) | 914.4(5) |
| Z | 4 | 4 | 4 |
| Temperature (K) | 293(2) | 100 | 293(2) |
| Radiation (Å) | MoKα (0.71073) | MoKα (0.71073) | CuKα (1.54178) |
| Reflections Collected | 17827 | Not Reported | Not Reported |
| Independent Reflections | 2520 | 2795 | 1419 |
| R(int) | 0.0847 | 0.026 | 0.035 |
| Final R indices [I>2σ(I)] | R1 = 0.0736, wR2 = 0.1351 | R1 = 0.040, wR2 = 0.103 | R1 = 0.044, wR2 = 0.113 |
| Goodness-of-fit on F² | 0.865 | 1.05 | 1.10 |
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the single-crystal X-ray diffraction experiment for benzimidazole derivatives.
Caption: Workflow for single-crystal X-ray diffraction of benzimidazole derivatives.
References
- 1. biomedres.us [biomedres.us]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
- 4. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The molecular and crystal structures of 2-(3-hydroxypropyl)benzimidazole and its nitrate salt - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. How To [chem.rochester.edu]
- 8. journals.iucr.org [journals.iucr.org]
- 9. journals.iucr.org [journals.iucr.org]
- 10. scilit.com [scilit.com]
- 11. Crystal structure and Hirshfeld surface analysis of a new benzimidazole compound, 3-{1-[(2-hydroxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Controlled Growth of 4-(1H-benzimidazol-1-ylmethyl)benzoic Acid Polymorphs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the controlled crystallization of known polymorphs of 4-(1H-benzimidazol-1-ylmethyl)benzoic acid. The protocols are derived from established hydrothermal synthesis techniques and are presented to enable the selective growth of specific polymorphic forms for research and development purposes.
Introduction to Polymorphism of this compound
Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical consideration in drug development. Different polymorphs of an active pharmaceutical ingredient (API) can exhibit distinct physicochemical properties, including solubility, bioavailability, and stability, which can significantly impact the drug's efficacy and shelf-life. This compound has been shown to exhibit at least three distinct polymorphic forms. The controlled crystallization of a desired polymorph is therefore of high importance.
The selection of a specific polymorphic form is influenced by various experimental parameters during crystallization. Key factors include the solvent system, temperature, and the presence of additives or impurities. The protocols outlined below detail the specific conditions that have been successfully used to isolate three polymorphs of this compound: two monoclinic forms and one orthorhombic form.
Data Presentation
Crystallographic Data of Known Polymorphs
The following table summarizes the key crystallographic data for the three identified polymorphs of this compound.
| Polymorph | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) |
| Monoclinic I | Monoclinic | P2₁/n | 10.435 | 14.360 | 8.2922 | 90 | 96.925 | 90 | 1233.5 |
| Orthorhombic | Orthorhombic | Pbca | 5.6969 | 12.657 | 17.604 | 90 | 90 | 90 | 1269.4 |
| Monoclinic II | Monoclinic | P2₁/c | - | - | - | - | - | - | - |
Note: Detailed unit cell parameters for the second monoclinic polymorph were not fully available in the cited literature.
Summary of Experimental Conditions for Polymorph Growth
This table provides a comparative overview of the experimental conditions required to obtain each specific polymorph.
| Polymorph | Temperature (K) | Solvent System | Additives |
| Monoclinic I | 373 | Water, N,N'-dimethylformamide (DMF) | Manganese bromide (MnBr₂) |
| Orthorhombic | 413 | Water | Manganese chloride (MnCl₂), Potassium hydroxide (KOH) |
| Monoclinic II | 413 | Water | Manganese chloride (MnCl₂), Potassium hydroxide (KOH) |
Experimental Protocols
The following are detailed protocols for the laboratory-scale synthesis of the three known polymorphs of this compound via hydrothermal methods.
Protocol 1: Synthesis of the Monoclinic Polymorph (Form I)
This protocol describes the hydrothermal synthesis of the monoclinic polymorph of this compound.
Materials:
-
This compound (25.2 mg, 0.1 mmol)
-
Manganese bromide (MnBr₂) (21.5 mg, 0.1 mmol)
-
N,N'-dimethylformamide (DMF) (2 ml)
-
Deionized Water (8 ml)
-
16 ml Teflon-lined stainless steel autoclave
Procedure:
-
In a glass vial, combine this compound, manganese bromide, and N,N'-dimethylformamide.
-
Add deionized water to the mixture and stir until all solids are fully dissolved.
-
Transfer the resulting solution to a 16 ml Teflon-lined stainless steel autoclave.
-
Seal the autoclave and place it in a programmable oven.
-
Heat the autoclave to 373 K and maintain this temperature for 3 days.
-
After 3 days, turn off the oven and allow the autoclave to cool slowly to room temperature.
-
Once cooled, open the autoclave and collect the colorless block-like crystals of the monoclinic polymorph by filtration.
-
Wash the crystals with a small amount of deionized water and allow them to air dry.
Protocol 2: Synthesis of the Orthorhombic Polymorph
This protocol details the procedure for obtaining the orthorhombic polymorph through a hydrothermal reaction.
Materials:
-
This compound (25.2 mg, 0.1 mmol)
-
Manganese chloride (MnCl₂) (19.8 mg, 0.1 mmol)
-
Potassium hydroxide (KOH) (5.6 mg, 0.1 mmol)
-
Deionized Water (10 ml)
-
16 ml Teflon-lined stainless steel autoclave
Procedure:
-
Dissolve this compound, manganese chloride, and potassium hydroxide in deionized water in a glass beaker with gentle stirring.
-
Transfer the clear solution into a 16 ml Teflon-lined stainless steel autoclave.
-
Seal the autoclave tightly and place it in a programmable oven.
-
Heat the autoclave to 413 K and hold for 3 days.
-
After the heating period, switch off the oven and let the autoclave cool down to room temperature naturally.
-
Carefully open the cooled autoclave and harvest the colorless block-shaped crystals of the orthorhombic polymorph by filtration.
-
Rinse the collected crystals with deionized water and dry them in air.
Protocol 3: Synthesis of the Second Monoclinic Polymorph (Form II)
This protocol outlines the conditions for the accidental discovery of a second monoclinic polymorph, which can be targeted for synthesis.
Materials:
-
This compound
-
Manganese chloride (MnCl₂)
-
Potassium hydroxide (KOH)
-
Deionized Water
-
Teflon-lined stainless steel autoclave
Procedure:
-
The synthesis of the second monoclinic polymorph was reported to occur under identical conditions as the orthorhombic polymorph (Protocol 2).
-
It is hypothesized that subtle variations in nucleation conditions, such as minor temperature fluctuations or differences in cooling rates, may lead to the formation of this polymorph.
-
To specifically target this polymorph, it is recommended to run multiple parallel experiments using the conditions outlined in Protocol 2 and characterize the resulting crystals to identify those corresponding to the second monoclinic form. Further systematic studies are required to define the precise conditions for the exclusive crystallization of this polymorph.
Visualizations
Experimental Workflow for Polymorph Synthesis
The following diagram illustrates the general experimental workflow for the hydrothermal synthesis of this compound polymorphs.
Caption: General workflow for hydrothermal synthesis of polymorphs.
Logical Relationship for Polymorph Selection
This diagram illustrates the logical relationship between the experimental conditions and the resulting polymorphic form.
Caption: Conditions for selective polymorph growth.
Application Notes and Protocols: Benzimidazole Derivatives in Anti-HIV Research
Introduction
While specific research on the anti-HIV activity of 4-(1H-benzimidazol-1-ylmethyl)benzoic acid is not extensively documented in publicly available literature, the broader class of benzimidazole derivatives has emerged as a promising scaffold in the development of novel anti-HIV agents. These compounds have been shown to inhibit various stages of the HIV life cycle through diverse mechanisms of action. This document provides an overview of the application of benzimidazole derivatives in anti-HIV research, including quantitative data on their activity, detailed experimental protocols for their evaluation, and diagrams illustrating their molecular targets.
Data Presentation: Anti-HIV Activity of Benzimidazole Derivatives
The following table summarizes the reported anti-HIV-1 activity of various benzimidazole derivatives from the literature. These compounds target different viral proteins and host factors involved in HIV-1 replication.
| Compound Class | Specific Derivative Example | Target | Assay | EC50 / IC50 | CC50 | Selectivity Index (SI) | Reference |
| Benzimidazolyl Diketo Acid Derivatives | Compound 13g | HIV-1 Integrase | Single Cycle Replication Assay | 40 µM (EC50) | 550 µM | 13.75 | [1][2] |
| Benzimidazole Derivatives | Compound 14 | Vif-A3G Axis | Anti-HIV-1 Replication in H9 cells | 3.45 nM (IC50) | > 100 µM | > 28985 | [3] |
| Benzimidazole Derivatives | Compound 26 | Vif-A3G Axis | Anti-HIV-1 Replication in H9 cells | 58.03 nM (IC50) | > 100 µM | > 1723 | [3] |
| Phenethyl-benzimidazole Derivatives | Compound 696 | HIV-1 Capsid (CA) | HIV-1 Replication in U87-CD4-CCR5 cells | 3 µM (IC50) | > 50 µM | > 16.7 | [4] |
Experimental Protocols
Single-Cycle HIV-1 Replication Assay
This assay is utilized to evaluate the inhibitory activity of compounds against a single round of viral replication.
Objective: To determine the half-maximal effective concentration (EC50) of test compounds against HIV-1.
Materials:
-
HEK 293T cells
-
Plasmids: HIV-1 genome with a mutated pol gene, a plasmid expressing reverse transcriptase (RT) and integrase (IN), and a plasmid expressing the vesicular stomatitis virus glycoprotein G (VSV-G).
-
Test compounds (e.g., benzimidazolyl diketo acid derivatives)
-
Raltegravir (positive control)
-
Cell culture medium and reagents
-
Transfection reagent
-
Luciferase assay system
Procedure:
-
Viral Production: Co-transfect HEK 293T cells with the three plasmids to produce single-cycle replicable (SCR) virions.
-
Cell Plating: Seed target cells (e.g., TZM-bl) in a 96-well plate.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds.
-
Infection: Infect the treated cells with the SCR virions.
-
Incubation: Incubate the plates for 48 hours.
-
Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity, which corresponds to the level of viral replication.
-
Data Analysis: Calculate the EC50 value, which is the compound concentration that reduces viral replication by 50%.[1]
Cytotoxicity Assay (XTT Assay)
This assay is performed to assess the toxicity of the compounds on host cells.
Objective: To determine the half-maximal cytotoxic concentration (CC50) of test compounds.
Materials:
-
Target cells (same as used in the antiviral assay)
-
Test compounds
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Phenazine methosulfate (PMS)
Procedure:
-
Cell Plating: Seed cells in a 96-well plate.
-
Compound Treatment: Add serial dilutions of the test compounds to the cells.
-
Incubation: Incubate for the same duration as the antiviral assay.
-
XTT Addition: Add the XTT/PMS solution to each well.
-
Incubation: Incubate for 2-4 hours to allow for the formation of formazan.
-
Absorbance Measurement: Measure the absorbance at 450 nm.
-
Data Analysis: Calculate the CC50 value, the concentration that reduces cell viability by 50%.[1]
HIV-1 Reverse Transcriptase (RT) Inhibition Assay
This assay evaluates the ability of compounds to inhibit the enzymatic activity of HIV-1 RT.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against HIV-1 RT.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
Poly(A) template and oligo(dT) primer
-
Deoxynucleotide triphosphates (dNTPs), including a labeled dNTP (e.g., DIG-dUTP or ³H-dTTP)
-
Test compounds
-
ELISA-based colorimetric detection kit or scintillation counter
Procedure:
-
Reaction Setup: In a microplate, combine the poly(A)·oligo(dT) template/primer, dNTPs, and the test compound at various concentrations.
-
Enzyme Addition: Add recombinant HIV-1 RT to initiate the reaction.
-
Incubation: Incubate at 37°C to allow for DNA synthesis.
-
Detection: Quantify the newly synthesized DNA using either a colorimetric ELISA-based method for DIG-dUTP incorporation or a scintillation counter for ³H-dTTP incorporation.
-
Data Analysis: Calculate the IC50 value, which is the compound concentration that inhibits RT activity by 50%.[5]
Signaling Pathways and Mechanisms of Action
Benzimidazole derivatives have been shown to interfere with multiple key processes in the HIV-1 life cycle. The following diagrams illustrate the targeted pathways.
Caption: Overview of HIV-1 life cycle and targets of benzimidazole derivatives.
Caption: Mechanism of HIV-1 integrase inhibition.
Caption: Modulation of the Vif-A3G axis.
References
- 1. 4-(1-Benzyl-1H-benzo[d]imidazol-2-yl)-4-oxo-2-butenoic Acid Derivatives: Design, Synthesis and Anti-HIV-1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of benzimidazole derivatives to inhibit HIV-1 replication through protecting APOBEC3G protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of 2-(4-N,N-Dimethylaminophenyl)-5-methyl-1-phenethyl-1H-benzimidazole targeting HIV-1 CA capsid protein and inhibiting HIV-1 replication in cellulo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and study of anti-HIV-1 RT activity of 5-benzoyl-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Scaling Up Benzimidazole Derivative Production
This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up the production of benzimidazole derivatives. It provides practical troubleshooting advice, answers to frequently asked questions, and detailed protocols to address common challenges encountered during process scale-up.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most significant challenges when scaling up benzimidazole synthesis from the lab to a pilot plant? A1: The primary challenges include:
-
Reaction Control: Managing the heat generated (exothermicity) in condensation reactions, like the Phillips-Ladenburg synthesis, becomes critical at a larger scale. Inadequate temperature control can lead to side-product formation and reduced yield.[1]
-
Mixing and Mass Transfer: Ensuring homogeneous mixing in large reactors is difficult and can result in localized "hot spots" or areas of high concentration, leading to impurities.
-
Purification and Isolation: Methods that are simple in the lab, such as column chromatography, are often impractical and costly at an industrial scale. Developing robust crystallization and filtration processes is essential.[2][3]
-
Yield and Purity Discrepancies: It is common to see a decrease in yield and purity upon scale-up. This can be due to a combination of the factors above, including longer reaction times and less efficient heat and mass transfer.[4]
-
Safety and Handling: Handling large quantities of reagents, such as o-phenylenediamines which can be susceptible to oxidation, requires stringent safety protocols and often an inert atmosphere to prevent degradation and the formation of colored impurities.[5][6]
Q2: Why do colored impurities often form during scale-up, and how can they be removed? A2: Colored impurities frequently arise from the oxidation of the o-phenylenediamine starting material.[5] This issue is exacerbated at larger scales due to longer exposure to air during transfers and potentially less efficient inerting of large reactors.
-
Prevention: Running the reaction under a nitrogen or argon atmosphere can minimize oxidation.[5]
-
Removal: For removal, activated carbon treatment of the product solution before crystallization is a common and effective method.[5] Acid-base extraction can also be employed to separate the basic benzimidazole product from non-basic, colored impurities.[5]
Q3: What are the best practices for developing a scalable crystallization process for a new benzimidazole derivative? A3: Developing a robust crystallization process involves:
-
Solvent Screening: Identify a solvent or solvent system that provides good solubility at higher temperatures and poor solubility at lower temperatures to maximize recovery.
-
Controlling Supersaturation: Supersaturation is the driving force for crystallization. It should be controlled carefully through slow cooling or the gradual addition of an anti-solvent to promote the growth of pure, easily filterable crystals.
-
Seeding: Introducing a small quantity of the pure crystalline product (seed crystals) at the right temperature can control the crystal form (polymorphism) and size distribution.
-
Stirring: Proper agitation is crucial to keep the crystals suspended and ensure uniform growth, but excessive agitation can lead to crystal breakage (attrition).
Q4: How do regulatory guidelines (e.g., ICH) impact the scale-up process? A4: Regulatory bodies like the International Council for Harmonisation (ICH) have strict guidelines on impurities in active pharmaceutical ingredients (APIs).[7][8] Impurity profiling—the identification and quantification of all impurities—is mandatory.[8][9] Any impurity present above the 0.1% threshold must typically be identified and qualified.[8] This means that during scale-up, you must demonstrate that the impurity profile does not change significantly and that no new, unqualified impurities are formed.
Section 2: Troubleshooting Guides
This section addresses specific issues in a practical question-and-answer format.
Category: Synthesis & Reaction Conditions
Issue 1: My reaction yield dropped significantly after increasing the batch size from 10g to 1kg.
-
Possible Cause 1: Inefficient Heat Transfer. Large-scale reactions have a lower surface-area-to-volume ratio, making it harder to dissipate heat from exothermic condensation reactions.[1] This can cause the internal temperature to rise, leading to thermal degradation of reactants or products and the formation of byproducts.
-
Possible Cause 2: Poor Mixing. Inadequate agitation in a large reactor can lead to non-homogeneous reaction conditions.
-
Solution: Evaluate the stirrer design and speed. For heterogeneous reactions, ensure solids are fully suspended. Consider using baffles in the reactor to improve mixing efficiency.
-
-
Possible Cause 3: Starting Material Quality. The purity of starting materials like o-phenylenediamine or the aldehyde/carboxylic acid can interfere with the reaction.[5]
-
Solution: Verify the purity of all reagents. If questionable, consider purifying them before use.[5]
-
Issue 2: The reaction is not going to completion, even after extending the reaction time.
-
Possible Cause 1: Inefficient Catalyst or Incorrect Loading. The catalyst may be deactivated or the amount used may be insufficient for the larger scale.[5]
-
Solution: Confirm the catalyst's activity. Perform a small-scale trial with a higher catalyst loading to see if it improves conversion.
-
-
Possible Cause 2: Incorrect Solvent Choice. The solvent can significantly impact the reaction rate.[5]
-
Solution: Re-evaluate the solvent. A solvent that works well on a small scale might not be optimal for the thermal and mixing conditions of a larger reactor.
-
Category: Work-up & Purification
Issue 3: I'm having difficulty purifying the product by crystallization; it's precipitating as an oil or fine powder.
-
Possible Cause 1: Solution is Too Concentrated or Cooled Too Quickly. Rapidly crashing the product out of solution often traps impurities and results in poor crystal habit.
-
Solution: Reduce the cooling rate to allow for slow, controlled crystal growth. Experiment with a more dilute solution. The use of a seeding strategy can also promote better crystal formation.
-
-
Possible Cause 2: Presence of Intractable Impurities. Some impurities, particularly those structurally similar to the product, can inhibit crystallization.[3]
-
Solution: Attempt an alternative purification step before crystallization, such as an activated carbon treatment or a simple acid-base extraction to remove problematic impurities.[5] For high-value materials, sublimation under vacuum can be an effective, albeit less scalable, method for achieving high purity.[3]
-
Issue 4: My final product has residual solvent levels that are too high.
-
Possible Cause 1: Inefficient Drying. The crystal shape or size may be trapping solvent molecules within the lattice.
-
Solution: Optimize the drying process. Increase the drying temperature (if the product is thermally stable), apply a stronger vacuum, or increase the nitrogen sweep. If the problem persists, consider a re-slurry of the product in a more volatile, non-solvent to displace the trapped solvent before final drying.
-
Section 3: Data Presentation
Table 1: Comparison of Key Parameters in Lab vs. Pilot Scale Synthesis
This table illustrates common changes and challenges when scaling up a typical benzimidazole synthesis (e.g., Phillips-Ladenburg reaction).
| Parameter | Lab Scale (e.g., 1 L flask) | Pilot Scale (e.g., 100 L reactor) | Key Scale-Up Challenge |
| Heat Transfer | High surface-area-to-volume ratio; rapid heating/cooling. | Low surface-area-to-volume ratio; slow heat dissipation. | Risk of thermal runaway. Strict control over addition rates and jacket temperature is critical.[1] |
| Mixing | Efficient mixing with a simple magnetic stir bar. | Requires optimized impeller design and speed to ensure homogeneity. | Formation of localized hot spots or concentration gradients, leading to impurities. |
| Addition Time | Minutes | Hours | Prolonged reaction time can lead to the degradation of sensitive reagents or products. |
| Work-up | Simple extraction in a separatory funnel. | Multi-step liquid-liquid extractions in the reactor; phase separation can be slow. | Emulsion formation and longer processing times. |
| Isolation | Filtration on a small Büchner funnel; rapid drying. | Filtration on a large Nutsche filter; drying can take hours or days. | Inefficient drying leading to high residual solvent content. |
| Typical Yield | Often high (e.g., 85-95%) | Often lower (e.g., 70-85%) due to cumulative losses. | Process optimization is required to minimize losses during transfers, work-up, and isolation.[4] |
Section 4: Experimental Protocols
Protocol 1: Lab-Scale Synthesis of 2-Phenylbenzimidazole (Phillips-Ladenburg Reaction)
This protocol describes the condensation of o-phenylenediamine with benzoic acid.
Materials:
-
o-Phenylenediamine (1.0 eq)
-
Benzoic acid (1.0 eq)
-
4 M Hydrochloric Acid (HCl)
-
10% Sodium Hydroxide (NaOH) solution
-
Ethanol
Procedure:
-
In a 250 mL round-bottom flask equipped with a reflux condenser, combine o-phenylenediamine (e.g., 5.4 g, 50 mmol) and benzoic acid (e.g., 6.1 g, 50 mmol).
-
Add 50 mL of 4 M HCl. The mixture will become hot.
-
Heat the mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[10]
-
After completion, cool the reaction mixture to room temperature.
-
Carefully pour the acidic mixture into a beaker containing crushed ice.
-
Slowly neutralize the mixture by adding 10% NaOH solution with constant stirring until the pH is approximately 7-8. A precipitate will form.[10]
-
Collect the crude product by vacuum filtration and wash thoroughly with cold water to remove inorganic salts.[10]
-
Purify the crude solid by recrystallization from an ethanol/water mixture to yield pure 2-phenylbenzimidazole.
Scale-Up Considerations:
-
Exotherm: The initial mixing with acid and the subsequent neutralization are highly exothermic. On a large scale, this must be done slowly with efficient cooling.
-
Reagent Addition: Instead of adding all reagents at once, consider adding the o-phenylenediamine as a solution to the hot acidic mixture of benzoic acid to better control the reaction rate.
-
Purification: Recrystallization may require large volumes of solvent at scale. Investigating alternative crystallization methods, such as anti-solvent addition, is recommended.
Section 5: Visualizations (Diagrams)
// Nodes start [label="Reactant Dosing\n(o-phenylenediamine,\ncarboxylic acid, acid)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reaction [label="Heated Reaction\n(Cyclocondensation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; monitoring [label="In-Process Control\n(e.g., HPLC, TLC)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124", width=2, height=1]; quench [label="Cooling & Quenching", fillcolor="#4285F4", fontcolor="#FFFFFF"]; neutralization [label="Neutralization\n(Precipitation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; filtration [label="Crude Isolation\n(Filtration & Washing)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; purification [label="Purification\n(Recrystallization)", fillcolor="#34A853", fontcolor="#FFFFFF"]; drying [label="Drying\n(Vacuum Oven)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Final Product\n(API)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF", width=1.5, height=0.7];
// Edges start -> reaction; reaction -> monitoring [label="Monitor\nConversion"]; monitoring -> reaction [label="Incomplete"]; monitoring -> quench [label="Complete"]; quench -> neutralization; neutralization -> filtration; filtration -> purification; purification -> drying; drying -> end; } DOT Caption: A typical experimental workflow for the scaled-up production of a benzimidazole derivative.
// Nodes start [label="Low Purity or\nHigh Impurity Level", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Tier 1 - Analysis analysis [label="Analyze Impurity Profile\n(HPLC-MS, NMR)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
// Tier 2 - Potential Causes cause1 [label="Incomplete Reaction", fillcolor="#F1F3F4", fontcolor="#202124"]; cause2 [label="Side-Product Formation", fillcolor="#F1F3F4", fontcolor="#202124"]; cause3 [label="Degradation", fillcolor="#F1F3F4", fontcolor="#202124"]; cause4 [label="Starting Material Impurity", fillcolor="#F1F3F4", fontcolor="#202124"];
// Tier 3 - Solutions sol1 [label="Increase Reaction Time\nor Temperature", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol2 [label="Optimize Temperature\nor Addition Rate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol3 [label="Use Inert Atmosphere,\nReduce Temperature", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol4 [label="Re-purify Starting\nMaterials", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol5 [label="Improve Purification\n(Re-crystallization,\nCarbon Treatment)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> analysis; analysis -> cause1 [label="High SM remaining?"]; analysis -> cause2 [label="Unknown peaks?"]; analysis -> cause3 [label="Known degradants?"]; analysis -> cause4 [label="Impurity carry-over?"];
cause1 -> sol1; cause2 -> sol2; cause3 -> sol3; cause4 -> sol4;
cause1 -> sol5; cause2 -> sol5; cause3 -> sol5; } DOT Caption: Troubleshooting logic for addressing low purity in benzimidazole derivative production.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 7. ijnrd.org [ijnrd.org]
- 8. rroij.com [rroij.com]
- 9. biomedres.us [biomedres.us]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Crystallization of 4-(1H-benzimidazol-1-ylmethyl)benzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the crystallization of 4-(1H-benzimidazol-1-ylmethyl)benzoic acid, with a focus on preventing and controlling polymorphism.
Troubleshooting Guide: Polymorphism in this compound Crystallization
| Problem | Potential Cause | Suggested Solution |
| Unintended polymorphs are forming. | The crystallization process is highly sensitive to experimental conditions. Factors such as solvent, temperature, and the presence of ions can lead to the formation of different polymorphs. At least three polymorphs of this compound have been reported, often forming unexpectedly.[1][2][3] | Carefully control and document all crystallization parameters. Refer to the experimental protocols below for methods to target a specific polymorph. Use analytical techniques like PXRD to identify the resulting crystal form. |
| Crystallization yields a mixture of polymorphs. | Spontaneous nucleation of multiple forms is occurring. This can be due to rapid changes in supersaturation or the presence of impurities. | Implement seeded crystallization with a known, desired polymorph. Optimize the cooling rate or the addition rate of an anti-solvent to maintain a controlled level of supersaturation.[4] |
| Inconsistent crystal form between batches. | Minor variations in experimental conditions (e.g., temperature fluctuations, different solvent batches, presence of trace impurities) are influencing the nucleation and growth of different polymorphs. | Standardize the experimental protocol rigorously. Ensure consistent solvent quality and purity of the starting material. Consider the use of additives to inhibit the formation of undesired polymorphs. |
| Difficulty in obtaining a specific known polymorph. | The desired polymorph may be metastable under the current crystallization conditions. The presence of certain ions or molecules might favor the formation of other polymorphs. For instance, different polymorphs of this compound were obtained in the presence of manganese bromide versus manganese chloride.[2] | Review the literature for the specific conditions under which the desired polymorph was formed.[1][2][5][3] Adjust your experimental setup to mimic these conditions as closely as possible, paying attention to temperature, solvent system, and the presence of any additives or salts. |
Frequently Asked Questions (FAQs)
Q1: What are the known polymorphs of this compound?
A1: At least three polymorphs have been identified in the literature: two monoclinic forms and one orthorhombic form.[1][5][3] Their crystallographic data are summarized in the table below.
Q2: How were these polymorphs discovered?
A2: The known polymorphs were discovered incidentally during hydrothermal reactions aimed at synthesizing coordination polymers.[2][5][3] The specific polymorph obtained was dependent on the reaction conditions, such as the metal salt used (manganese bromide or manganese chloride) and the temperature.[2][5][3]
Q3: What factors are most critical in controlling the polymorphic outcome?
A3: Based on available literature and general principles of crystallization, the following factors are critical:
-
Temperature: Different polymorphs have been observed to form at different temperatures (e.g., 373 K vs. 413 K).[2][5]
-
Solvent System: The choice of solvent (e.g., N,N'-dimethylformamide (DMF) in water) can influence which polymorph crystallizes.[2]
-
Presence of Ions/Additives: The formation of different polymorphs has been linked to the presence of different metal salts (MnBr₂ vs. MnCl₂) and bases (like KOH).[2][5]
-
Supersaturation: The rate at which supersaturation is achieved can affect which polymorph nucleates. This can be controlled by the cooling rate or the rate of anti-solvent addition.[4]
Q4: Which analytical techniques are recommended for identifying the polymorphs of this compound?
A4: The primary method for distinguishing between the polymorphs is Powder X-ray Diffraction (PXRD) , as each crystalline form has a unique diffraction pattern. Single-crystal X-ray diffraction provides definitive structural information.[2][5] Other techniques like Differential Scanning Calorimetry (DSC) can be used to identify phase transitions and melting points, and vibrational spectroscopy (FTIR, Raman) can also distinguish between polymorphs due to differences in their crystal lattice environments.[6]
Summary of Known Polymorphs of this compound
| Polymorph | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Reference |
| Monoclinic (1) | Monoclinic | P2₁/c | 10.435(2) | 14.360(3) | 8.2922(17) | 96.925(3) | 1233.5(4) | [1][2] |
| Orthorhombic | Orthorhombic | Pna2₁ | 5.6969(15) | 12.657(3) | 17.604(5) | 90 | 1269.4(6) | |
| Monoclinic (2) | Monoclinic | P2₁/c | - | - | - | - | - | [3] |
Note: Detailed unit cell parameters for the second monoclinic polymorph were not fully provided in the abstract but it is distinct from the first.
Experimental Protocols
Protocol 1: Synthesis of Monoclinic Polymorph (Form 1)
This protocol is based on the accidental synthesis reported in the literature and may require optimization for reproducibility.
-
Reactants:
-
This compound (25.2 mg, 0.1 mmol)
-
Manganese bromide (MnBr₂) (21.5 mg, 0.1 mmol)
-
N,N'-dimethylformamide (DMF) (2 ml)
-
Deionized water (8 ml)
-
-
Procedure: a. Combine all reactants in a 16 ml Teflon-lined stainless steel container. b. Seal the container and heat to 373 K for 3 days. c. Allow the container to cool slowly to room temperature. d. Colorless block crystals of the monoclinic polymorph may be obtained.[2]
Protocol 2: Synthesis of Orthorhombic Polymorph
This protocol is based on the accidental synthesis reported in the literature and may require optimization.
-
Reactants:
-
This compound (25.2 mg, 0.1 mmol)
-
Manganese chloride (MnCl₂) (21.5 mg, 0.1 mmol)
-
Potassium hydroxide (KOH) (5.61 mg, 0.1 mmol)
-
Deionized water (10 ml)
-
-
Procedure: a. Combine all reactants in a 16 ml Teflon-lined stainless steel container. b. Seal the container and heat to 413 K for 3 days. c. After cooling to room temperature, colorless block crystals of the orthorhombic polymorph may be obtained.[5]
Visualizations
Caption: Factors influencing the polymorphic outcome of crystallization.
Caption: Workflow for controlling and verifying polymorph formation.
References
- 1. Monoclinic polymorph of 4-[(1H-benz-imidazol-1-yl)meth-yl]benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Monoclinic polymorph of 4-[(1H-benzimidazol-1-yl)methyl]benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Second monoclinic polymorph of 4-[(1H-benzimidazol-1-yl)meth-yl]benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Strategy for control of crystallization of polymorphs - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. Orthorhombic polymorph of 4-[(1H-benzimidazol-1-yl)methyl]benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rephip.unr.edu.ar [rephip.unr.edu.ar]
Technical Support Center: Purification of 4-(1H-benzimidazol-1-ylmethyl)benzoic acid
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(1H-benzimidazol-1-ylmethyl)benzoic acid. Below are protocols and guidance for addressing common purification challenges.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Yield After Recrystallization
-
Question: My yield of this compound is significantly lower than expected after recrystallization. What are the common causes and how can I improve it?
-
Answer: Low recovery after recrystallization is a frequent challenge. Several factors could be contributing to this issue:
-
Solvent Choice: The chosen solvent or solvent system may be too effective, meaning your compound has high solubility even at low temperatures.
-
Excessive Solvent: Using too much solvent to dissolve the crude product will result in a significant portion of the compound remaining in the mother liquor upon cooling.
-
Premature Crystallization: If the solution cools too quickly, especially during hot filtration to remove insoluble impurities, product can be lost on the filter paper.
-
Incomplete Precipitation: The cooling period may be too short, or the final temperature not low enough to maximize crystal formation.
Troubleshooting Steps:
-
Optimize Solvent System: Based on literature for similar compounds, a mixture of DMF and water is a good starting point for recrystallization.[1] Ethanol has also been used for related imidazole-based benzoic acids.[2] Experiment with the ratio of these solvents to find the optimal balance where the compound is soluble in the hot solvent but sparingly soluble when cold.
-
Minimize Solvent Volume: Add the hot solvent in small portions to the crude material until it just dissolves. This will ensure a saturated solution and maximize yield upon cooling.
-
Preheat Filtration Apparatus: To prevent premature crystallization during hot filtration, preheat the funnel and receiving flask.
-
Maximize Cooling Time: Allow the solution to cool slowly to room temperature, then place it in an ice bath to ensure complete precipitation before filtration.
-
Issue 2: Persistent Impurities in the Final Product
-
Question: After purification, I still observe impurities in my sample of this compound when analyzed by TLC or HPLC. How can I remove these?
-
Answer: The nature of the impurity will dictate the best purification strategy. Common impurities in the synthesis of this compound via N-alkylation of benzimidazole with 4-(bromomethyl)benzoic acid include:
-
Unreacted Benzimidazole: A basic impurity.
-
Unreacted 4-(bromomethyl)benzoic acid: An acidic impurity.
-
Isomeric Byproducts: Alkylation can sometimes occur at the N3 position of the benzimidazole ring, leading to a structural isomer.
Troubleshooting Steps:
-
Acid-Base Extraction: This technique can be effective for removing unreacted starting materials. Dissolve the crude product in an organic solvent like ethyl acetate. Wash with a mild aqueous base (e.g., sodium bicarbonate solution) to remove the acidic 4-(bromomethyl)benzoic acid. Subsequently, a wash with a dilute aqueous acid (e.g., dilute HCl) can remove the basic benzimidazole. Note that your desired product is amphoteric and may have some solubility in both aqueous layers, so careful pH control is necessary.
-
Column Chromatography: For removing isomeric byproducts and other persistent impurities, column chromatography is often the most effective method. A silica gel column with a gradient elution of hexane and ethyl acetate is a common starting point for separating benzimidazole derivatives.
-
Recrystallization: If the impurities are present in small amounts, a second recrystallization may be sufficient to achieve the desired purity.
-
Issue 3: Oiling Out During Recrystallization
-
Question: My compound separates as an oil instead of crystals during recrystallization. What should I do?
-
Answer: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point. This is often due to a highly concentrated solution or an inappropriate solvent.
Troubleshooting Steps:
-
Add More Solvent: Reheat the solution until the oil redissolves, then add a small amount of additional hot solvent to lower the saturation point.
-
Slower Cooling: Allow the solution to cool more slowly to encourage crystal nucleation rather than oil formation. Insulating the flask can help.
-
Solvent System Modification: If oiling out persists, consider changing the solvent system. Adding a co-solvent in which the compound is less soluble can sometimes promote crystallization.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: While an exact protocol for this specific compound is not widely published, a mixture of N,N'-dimethylformamide (DMF) and water has been successfully used to obtain single crystals.[1] For similar aromatic and heterocyclic carboxylic acids, ethanol is also a common and effective recrystallization solvent.[2] The ideal solvent or solvent mixture should be determined experimentally to maximize yield and purity.
Q2: How can I monitor the purity of my compound during the purification process?
A2: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the progress of your purification. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to separate your product from impurities. Visualization can be achieved using a UV lamp. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method.
Q3: Are there alternative purification methods to recrystallization?
A3: Yes, column chromatography is a powerful alternative for separating complex mixtures and removing impurities with similar solubility to the desired product. For some benzimidazole derivatives, sublimation can also be an effective purification technique, particularly for removing non-volatile impurities.
Data Presentation
The following table summarizes the expected outcomes and applicability of different purification techniques for this compound.
| Purification Technique | Purity Achieved (Expected) | Yield (Expected) | Impurities Removed | Best For |
| Recrystallization | Moderate to High | Moderate to High | Removes impurities with different solubility profiles. | Removing small amounts of impurities from a relatively crude product. |
| Acid-Base Extraction | Low to Moderate | Moderate | Removes acidic and basic impurities (e.g., unreacted starting materials). | Initial cleanup of the crude reaction mixture. |
| Column Chromatography | High to Very High | Low to Moderate | Removes a wide range of impurities, including isomers and non-polar byproducts. | Achieving high purity, especially when dealing with complex mixtures or isomers. |
Experimental Protocols
Protocol 1: Recrystallization from DMF/Water
This protocol is adapted from procedures used for obtaining high-quality crystals of this compound.[1]
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of N,N'-dimethylformamide (DMF) and gently heat the mixture to dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with filter paper into a clean, pre-warmed flask.
-
Crystallization: To the hot DMF solution, add warm water dropwise until the solution becomes slightly turbid. Add a few drops of hot DMF to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath for at least 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold water.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purity Assessment by HPLC
This is a general method adapted from protocols for similar benzimidazole derivatives and may require optimization.[3][4]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C8 or C18 reverse-phase column (e.g., Nucleosil C8).[3][4]
-
Mobile Phase: A gradient system of:
-
Phase A: Acetonitrile
-
Phase B: Water with 0.1% phosphoric acid
-
-
Gradient Program (Example):
-
Start with a low percentage of acetonitrile, and gradually increase the concentration over 20-30 minutes to elute compounds with increasing hydrophobicity.
-
-
Detection: UV detection at 254 nm.
-
Sample Preparation: Prepare a stock solution of the purified compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL. Dilute as necessary to fall within the linear range of the detector.
Visualizations
Caption: A general experimental workflow for the purification and analysis of this compound.
Caption: A decision tree for troubleshooting common issues in the purification of this compound.
References
- 1. Monoclinic polymorph of 4-[(1H-benzimidazol-1-yl)methyl]benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ptfarm.pl [ptfarm.pl]
- 4. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Guide for Benzimidazole Synthesis
Welcome to the BenchChem technical support center for benzimidazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common side reactions and experimental challenges encountered during the synthesis of benzimidazole derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Product Yield
Q1: My benzimidazole synthesis is resulting in a very low yield or no product at all. What are the most common causes and how can I troubleshoot this?
A1: Low or no yield in benzimidazole synthesis can stem from several factors, ranging from the quality of starting materials to suboptimal reaction conditions. Here is a systematic approach to troubleshooting:
-
Starting Material Quality: Ensure the purity of your o-phenylenediamine and the corresponding carboxylic acid or aldehyde. Impurities in the starting materials can inhibit the reaction or lead to undesirable side reactions. For instance, aged o-phenylenediamine can oxidize and darken, which may affect its reactivity.
-
Reaction Conditions:
-
Temperature: The classical Phillips-Ladenburg condensation often requires high temperatures (sometimes exceeding 180°C) to proceed efficiently, especially with less reactive carboxylic acids.[1] Conversely, some modern catalytic systems can operate effectively at room temperature.[2] Gradually increasing the reaction temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC) can help determine the optimal condition.
-
Reaction Time: Ensure the reaction is running for a sufficient duration. Monitor the reaction's progress at regular intervals using TLC to determine the point of maximum conversion.
-
Solvent: The choice of solvent can significantly impact the reaction outcome. While some reactions are performed neat, others benefit from a solvent. Polar solvents like ethanol or methanol have been shown to be effective in many benzimidazole syntheses.[2] A solvent screening is often a worthwhile optimization step.
-
-
Catalyst Activity: Many modern benzimidazole syntheses rely on a catalyst. Ensure your catalyst is active and used in the appropriate loading. If you suspect catalyst deactivation, consider using a fresh batch or a different type of catalyst.
Issue 2: Formation of Side Products
Q2: I am observing significant amounts of byproducts in my reaction mixture. What are the common side reactions in benzimidazole synthesis and how can I minimize them?
A2: The formation of side products is a frequent challenge. The nature of the side product often depends on the chosen synthetic route (i.e., using a carboxylic acid vs. an aldehyde).
When reacting o-phenylenediamine with carboxylic acids or their derivatives (like acid chlorides), a common side reaction is the formation of the N,N'-diacyl-o-phenylenediamine instead of the desired monoacylation followed by cyclization.[3]
-
Troubleshooting Diacylation:
-
Control Stoichiometry: Use a strict 1:1 molar ratio of o-phenylenediamine to the carboxylic acid. An excess of the acylating agent will favor diacylation.
-
Reaction Temperature: High temperatures can sometimes favor the cyclization to the benzimidazole over the second acylation. However, with highly reactive acylating agents like acid chlorides, cooling the reaction initially can help control the rate of acylation and favor mono-acylation.[3]
-
Choice of Reagent: Carboxylic acids are generally less reactive than acid chlorides and may offer better control to avoid diacylation.
-
When using aldehydes as the electrophile, a common side product is the 1,2-disubstituted benzimidazole, which arises from the reaction of the initially formed 2-substituted benzimidazole with another molecule of the aldehyde.[4]
-
Troubleshooting 1,2-Disubstitution:
-
Control Stoichiometry: A key factor is the molar ratio of o-phenylenediamine to the aldehyde. Using an excess of the diamine can favor the formation of the 2-substituted benzimidazole. Conversely, an excess of the aldehyde will drive the reaction towards the 1,2-disubstituted product.[4]
-
Catalyst Selection: Certain catalysts can offer better selectivity. For example, Erbium(III) triflate (Er(OTf)₃) has been shown to selectively produce 1,2-disubstituted benzimidazoles when a 1:2 ratio of diamine to aldehyde is used, while other conditions might favor the mono-substituted product.[4]
-
Reaction Conditions: The reaction medium can influence the product distribution. For instance, some studies have shown that aprotic solvents can favor the formation of 1,2-disubstituted benzimidazoles.[5]
-
In syntheses utilizing formic acid, a potential side reaction is the formation of N-formyl-o-phenylenediamine or N,N'-diformyl-o-phenylenediamine, which may not efficiently cyclize to benzimidazole under the reaction conditions.
-
Troubleshooting N-Formylation Issues:
-
Ensure Sufficient Dehydration: The cyclization step involves the elimination of water. Inadequate dehydration can stall the reaction at the formylated intermediate stage. The use of a dehydrating agent or azeotropic removal of water can be beneficial.
-
Acid Catalysis: The cyclization is an acid-catalyzed process. Ensuring the presence of a suitable acid catalyst (formic acid itself can act as one) and appropriate reaction temperatures are crucial for driving the reaction to completion.
-
Issue 3: Product Purification Challenges
Q3: My crude benzimidazole product is highly colored and difficult to purify. What are the best practices for purification?
A3: Colored impurities and purification difficulties are common, often due to the oxidation of the o-phenylenediamine starting material or the formation of polymeric byproducts.
-
Decolorization:
-
Activated Carbon (Charcoal): Treatment of a solution of the crude product with activated charcoal is a standard and effective method for removing colored impurities. The crude product is dissolved in a suitable solvent, a small amount of charcoal is added, the mixture is heated briefly and then filtered hot to remove the charcoal.[6]
-
-
Recrystallization: This is a powerful technique for purifying solid benzimidazoles. The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a viable option. A careful selection of the eluent system is necessary to achieve good separation between the desired product and any byproducts.
-
Alternative Starting Materials: Using the hydrochloride salt of o-phenylenediamine can sometimes lead to cleaner reactions and less colored crude products.[7]
Data Presentation: Comparative Yields of Benzimidazole Synthesis
The following tables summarize the yields of 2-phenyl-1H-benzimidazole synthesis under various catalytic conditions, providing a comparative overview to guide your experimental design.
Table 1: Comparison of Different Catalysts for the Synthesis of 2-phenyl-1H-benzimidazole
| Catalyst (mol%) | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| None | Ethanol | 70 | 360 | 10 | [8] |
| L-Proline (10) | Aqueous | Reflux | 60 | 92 | [9] |
| p-TSOH (cat.) | DMF | 80 | 120-180 | High | [10] |
| Co(acac)₂ (5) | Methanol | RT | 120 | 97 | [2] |
| ZnFe₂O₄ (10) | Ethanol | 70 (Ultrasonic) | 28 | 95 | [8] |
| Er(OTf)₃ (10) | Water | 80 | 15 | 72 (1,2-disubstituted) | [4] |
Table 2: Effect of Solvent on the Yield of 2-phenyl-1H-benzimidazole Catalyzed by Co(acac)₂
| Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Methanol | RT | 2 | 97 | [2] |
| Ethanol | RT | 2 | 95 | [2] |
| Acetonitrile | RT | 2 | 85 | [2] |
| Dichloromethane | RT | 2 | 80 | [2] |
| Tetrahydrofuran | RT | 2 | 75 | [2] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Benzimidazole from o-Phenylenediamine and Formic Acid [6][11]
-
In a round-bottom flask, combine o-phenylenediamine (1.0 eq) and 90% formic acid (1.5 eq).
-
Heat the mixture in a water bath at 100°C for 2 hours.
-
After cooling to room temperature, slowly add 10% aqueous sodium hydroxide solution with constant stirring until the mixture is just alkaline to litmus paper.
-
Collect the precipitated crude benzimidazole by suction filtration.
-
Wash the crude product with cold water.
-
For purification, recrystallize the crude solid from boiling water, optionally using activated charcoal for decolorization.
-
Dry the purified white crystals of benzimidazole.
Protocol 2: General Procedure for the Synthesis of 2-Substituted Benzimidazoles from o-Phenylenediamine and an Aldehyde (Catalyzed by p-TSOH) [10]
-
In a round-bottom flask, dissolve the aldehyde (1.0 eq), o-phenylenediamine (1.0 eq), and a catalytic amount of p-toluenesulfonic acid (p-TSOH) in a suitable solvent (e.g., DMF).
-
Heat the reaction mixture with stirring at 80°C for 2-3 hours, monitoring the reaction progress by TLC.
-
After cooling to room temperature, add the reaction mixture dropwise to a stirred aqueous solution of sodium carbonate.
-
Filter the resulting precipitate, wash with water, and dry to obtain the crude 2-substituted benzimidazole.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: A troubleshooting workflow for benzimidazole synthesis.
Caption: Main vs. side reaction pathways in benzimidazole synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. thaiscience.info [thaiscience.info]
- 3. ijariie.com [ijariie.com]
- 4. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 5. Synthesis of Benimidazole from o- Phynylenediamine.pptx [slideshare.net]
- 6. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 7. Benzimidazole synthesis [organic-chemistry.org]
- 8. cjm.ichem.md [cjm.ichem.md]
- 9. ijrar.org [ijrar.org]
- 10. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 11. scribd.com [scribd.com]
Technical Support Center: Enhancing Benzimidazole Compound Solubility for Biological Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with benzimidazole compounds in biological assays.
Frequently Asked Questions (FAQs)
Q1: Why do my benzimidazole compounds often show poor aqueous solubility?
A1: The limited aqueous solubility of many benzimidazole derivatives is primarily due to their aromatic and bicyclic structure, which is largely hydrophobic.[1] This characteristic can lead to precipitation when the compound is transferred from a high-concentration organic solvent stock (like DMSO) into the aqueous environment of a biological assay.[1]
Q2: What is the recommended solvent for creating a high-concentration stock solution of a benzimidazole compound?
A2: Dimethyl sulfoxide (DMSO) is the most widely used and recommended solvent for preparing high-concentration stock solutions of poorly soluble compounds for biological assays.[1] It is a powerful organic solvent capable of dissolving many benzimidazole derivatives at concentrations in the range of 10-30 mM.[1] It is critical to ensure the compound is fully dissolved in fresh, high-quality DMSO before making any subsequent dilutions.[1]
Q3: My compound is soluble in 100% DMSO but precipitates when I add it to my aqueous assay buffer. What is happening and what can I do?
A3: This is a common issue known as "solvent shock," where the rapid change in solvent polarity causes the compound to crash out of solution.[2] To address this, you can employ several strategies:
-
Use Co-solvents: Introduce a water-miscible organic solvent into your final assay buffer to increase the compound's solubility.[1]
-
Adjust pH: The benzimidazole structure contains basic nitrogen atoms, making its solubility pH-dependent. Adjusting the buffer's pH can significantly improve solubility.[1][3]
-
Utilize Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with benzimidazole compounds, effectively encapsulating the hydrophobic molecule and increasing its aqueous solubility.[4][5]
Q4: What is the maximum concentration of DMSO acceptable in a biological assay?
A4: The tolerance for DMSO varies significantly depending on the assay type. For many enzymatic assays, a final DMSO concentration of up to 1-2% may be acceptable.[1] However, cell-based assays are generally more sensitive, and it is best practice to keep the final DMSO concentration at or below 0.5%, and ideally below 0.1%, to avoid solvent-induced toxicity or other artifacts.[3][6] It is crucial to perform a DMSO tolerance control experiment for your specific assay to determine the maximum acceptable concentration.[3]
Troubleshooting Guides
Issue 1: Compound precipitates immediately upon dilution into aqueous buffer.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| High Supersaturation | Decrease the final concentration of the compound in the assay. | The compound remains in solution at a lower, more soluble concentration.[6] |
| Rapid Solvent Shift | Employ a serial dilution approach. First, dilute the DMSO stock into an intermediate solvent (e.g., 50% DMSO/50% buffer) before the final dilution into the assay buffer. | A more gradual change in solvent polarity can prevent the compound from precipitating.[6] |
| Low Kinetic Solubility | Increase the mixing energy upon dilution by vortexing or rapid pipetting. | Improved mixing can help to keep the compound in solution for a longer period.[6] |
Issue 2: Compound precipitates over the course of the assay.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Thermodynamic Insolubility | Lower the final compound concentration in the assay. | The compound will remain soluble throughout the experiment at a concentration below its thermodynamic solubility limit.[6] |
| Temperature Fluctuations | Ensure all assay components and the environment are maintained at a constant, controlled temperature. Pre-warm the aqueous solution to the experimental temperature (e.g., 37°C) before adding the compound.[2][6] | A stable temperature will prevent temperature-induced precipitation.[6] |
| Compound Instability | Assess the stability of the compound in the assay buffer over the time course of the experiment. | If the compound is found to be unstable, a shorter assay incubation time may be necessary to obtain reliable results.[6] |
| pH shift in the medium | Ensure the media is properly buffered for the incubator's CO2 concentration (e.g., using HEPES). | A stable pH will prevent precipitation of pH-sensitive compounds.[2] |
Quantitative Data on Solubility Enhancement
The following tables summarize quantitative data on the solubility enhancement of common benzimidazole compounds using different techniques.
Table 1: Solubility Enhancement of Albendazole and Fenbendazole with Cyclodextrins and Polymers
| Compound | Formulation | Solubility Increase (fold) | Final Solubility (µg/mL) |
| Albendazole | β-cyclodextrin | 223 | ~93.47 |
| Albendazole | Hydroxypropyl-β-cyclodextrin (HPβCD) | 1058 | ~443.06 |
| Albendazole | HPβCD + Polyvinylpyrrolidone (PVP-k30) | 1412 | ~591.22 |
| Fenbendazole | β-cyclodextrin | 432 | ~45.56 |
| Fenbendazole | Hydroxypropyl-β-cyclodextrin (HPβCD) | 1512 | ~159.36 |
| Fenbendazole | HPβCD + Polyvinylpyrrolidone (PVP-k30) | 1373 | ~144.66 |
Data sourced from Rodrigues et al., 2019.[4][7]
Table 2: Effect of pH on Albendazole Solubility
| pH | Solubility (µg/mL) |
| 2 | 23.5 |
| 4 | 8.7 |
| 6 | 1.8 |
| 8 | 1.3 |
| 10 | 2.1 |
Data from Kang et al., as cited in a study on albendazole-loaded nanoparticles.[8]
Experimental Protocols
Protocol 1: Kinetic Solubility Assay by Nephelometry
This protocol provides a method for determining the kinetic solubility of a benzimidazole compound in an aqueous buffer.
Materials:
-
Test compound in 100% DMSO (e.g., 10 mM stock solution)
-
Assay buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
96-well clear-bottom microplate
-
Nephelometer or a plate reader capable of measuring light scattering
Procedure:
-
Compound Dilution: Prepare a serial dilution of the compound's DMSO stock solution directly in the 96-well plate.
-
Buffer Addition: Add the assay buffer to each well to achieve the desired final compound concentrations. Ensure the final DMSO concentration is constant across all wells (e.g., 1%).[6]
-
Incubation: Cover the plate and incubate at a controlled temperature (e.g., 37°C) for a specified duration (e.g., 1-2 hours) with gentle shaking.[1][9]
-
Measurement: Measure the turbidity (light scattering) of each well using a nephelometer.[1]
-
Analysis: The concentration at which a sharp increase in light scattering is observed is the kinetic solubility limit.[1]
Visualizations
Signaling Pathways
Many benzimidazole derivatives have been investigated for their anticancer properties and have been shown to modulate various signaling pathways.[10] Below are simplified diagrams of two such pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. scielo.br [scielo.br]
- 5. Modified β-Cyclodextrin Inclusion Complex to Improve the Physicochemical Properties of Albendazole. Complete In Vitro Evaluation and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 10. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
stability issues of 4-(1H-benzimidazol-1-ylmethyl)benzoic acid in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 4-(1H-benzimidazol-1-ylmethyl)benzoic acid in solution. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents. Like many benzimidazole derivatives, it is susceptible to degradation under harsh acidic, basic, and oxidative conditions.[1][2] Photodegradation can also be a significant factor, particularly in solution.[3]
Q2: What are the likely degradation pathways for this compound?
A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation routes for similar benzimidazole-containing molecules include:
-
Hydrolysis: Under strong acidic or basic conditions, the benzimidazole ring itself can be susceptible to cleavage.[2]
-
N-dealkylation: The bond between the benzimidazole nitrogen and the methylbenzoic acid group may cleave under certain stress conditions.
-
Oxidation: The benzimidazole ring can be susceptible to oxidation, potentially leading to the formation of N-oxides or other oxidized species.[2]
-
Photodegradation: Exposure to UV or even ambient light can induce photochemical reactions, leading to a variety of degradation products.[3]
Q3: How should I prepare and store stock solutions of this compound to ensure stability?
A3: To ensure the stability of your stock solutions, it is recommended to:
-
Use a suitable solvent: Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of benzimidazole derivatives.[4]
-
Store at low temperatures: For long-term storage, it is advisable to keep stock solutions at -20°C or -80°C.[5][6]
-
Protect from light: Store solutions in amber vials or wrap containers in aluminum foil to prevent photodegradation.[2]
-
Prepare fresh working solutions: It is best practice to prepare fresh working solutions from your stock for each experiment to minimize the impact of any potential degradation.[6]
Q4: What is a forced degradation study and is it necessary for my experiments?
A4: A forced degradation study, or stress testing, involves intentionally exposing the compound to harsh conditions (e.g., high temperature, extreme pH, strong oxidizing agents, intense light) to accelerate its degradation.[2][7][8] This is a crucial step in drug development to understand the intrinsic stability of a molecule, identify potential degradation products, and establish stability-indicating analytical methods.[8][9][10] For research applications, a basic understanding of the compound's stability under your specific experimental conditions is highly recommended to ensure the reliability of your results.
Troubleshooting Guide
This guide provides solutions to common problems you might encounter when working with this compound in solution.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Inconsistent or decreasing potency/activity in biological assays. | * Degradation of the compound in the assay buffer. * Adsorption to plasticware. * Interaction with other assay components. | * Perform a stability study of the compound in your specific assay buffer and timeframe using a stability-indicating method like HPLC. * Consider using low-adsorption plasticware or glass vials. * Investigate potential reactions with other components in your assay buffer (e.g., reducing agents).[11] |
| Appearance of unknown peaks in HPLC analysis over time. | * The compound is degrading under the experimental or storage conditions. * Contamination of the solvent or mobile phase. | * Conduct a forced degradation study to identify potential degradation products. * Ensure proper storage of solutions (low temperature, protected from light). * Use high-purity, HPLC-grade solvents and prepare fresh mobile phases daily.[11] |
| Precipitation of the compound from solution. | * Poor solubility in the chosen solvent or buffer. * Change in pH of the solution. | * Determine the solubility of the compound in various solvents and buffers. * Ensure the pH of the solution remains within a range where the compound is soluble. Benzimidazoles are often more soluble in acidic aqueous solutions.[5] |
| Discoloration of the solution upon storage or exposure to light. | * Photodegradation or oxidation of the compound. | * Store solutions in light-protected containers (e.g., amber vials). * Handle solutions under an inert atmosphere (e.g., nitrogen or argon) if oxidation is suspected.[1] |
Quantitative Data
Due to a lack of publicly available experimental data specifically for this compound, the following tables provide an illustrative example of how stability data could be presented. The values are hypothetical and intended to serve as a template for your own experimental data collection.
Table 1: Example Hydrolytic Stability of this compound (1 mg/mL in 50:50 Acetonitrile:Buffer) at 60°C
| Condition | Time (hours) | % Remaining (Illustrative) |
| 0.1 M HCl | 0 | 100 |
| 2 | 95 | |
| 6 | 88 | |
| 24 | 75 | |
| pH 7 Buffer | 0 | 100 |
| 2 | 99 | |
| 6 | 98 | |
| 24 | 96 | |
| 0.1 M NaOH | 0 | 100 |
| 2 | 92 | |
| 6 | 81 | |
| 24 | 65 |
Table 2: Example Photostability of this compound (100 µM in PBS, pH 7.4) at Room Temperature
| Condition | Time (hours) | % Remaining (Illustrative) |
| Exposed to Light | 0 | 100 |
| 1 | 96 | |
| 2 | 91 | |
| 4 | 85 | |
| 8 | 78 | |
| 24 | 60 | |
| Dark Control | 0 | 100 |
| 24 | 99 |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to assess the intrinsic stability of this compound.[1][7][8]
-
Objective: To identify potential degradation pathways and products under various stress conditions.
-
Materials:
-
This compound
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
Acetonitrile (HPLC grade)
-
Purified water (HPLC grade)
-
HPLC system with UV or PDA detector
-
-
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Keep at room temperature.
-
Oxidation: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide. Keep at room temperature.
-
Thermal Stress: Incubate a solution of the compound at 60°C.
-
Photostability: Expose a solution of the compound to a light source compliant with ICH Q1B guidelines. A dark control should be run in parallel.
-
Sample Analysis: At specified time points (e.g., 0, 2, 6, 24 hours), withdraw an aliquot of each stressed solution. Neutralize the acidic and basic samples before analysis. Analyze all samples by a stability-indicating HPLC method.
-
Protocol 2: Stability-Indicating HPLC Method
This protocol provides an example of an HPLC method that can be used to monitor the stability of this compound and separate it from its potential degradation products.[11]
-
Objective: To quantify the amount of the parent compound and detect the formation of degradation products over time.
-
HPLC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A linear gradient starting with a low percentage of mobile phase B and increasing to elute the parent compound and any degradants. For example:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 254 nm or the λmax of the compound)
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Troubleshooting workflow for inconsistent experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biomedres.us [biomedres.us]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Resistance in Benzimidazole-Based Antimicrobial Agents
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and addressing challenges related to benzimidazole resistance in antimicrobial research.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in the Minimum Inhibitory Concentration (MIC) results for our benzimidazole compound. What are the potential causes?
A1: Inconsistent MIC values for benzimidazole agents can arise from several experimental factors. Key areas to investigate include:
-
Inoculum Preparation: A primary source of variability is inconsistent inoculum density. Ensure your microbial suspension is homogenous and standardized to the recommended concentration for your specific organism (e.g., using a 0.5 McFarland standard). An inoculum that is too dense can lead to falsely elevated MICs.[1][2][3]
-
Media Composition: The type and pH of the growth medium can significantly influence the activity of the compound and the growth of the microorganism.[2] For fungi, standardized media like RPMI-1640 buffered with MOPS to maintain a pH of 7.0 is recommended.[1][2]
-
Compound Solubility and Stability: Benzimidazoles can have poor aqueous solubility. Ensure your compound is fully dissolved in a suitable solvent (like DMSO) and that the final solvent concentration in the assay does not exceed a non-toxic level (typically <1%).[4] Check for any precipitation of the compound during the assay.
-
Endpoint Reading: The subjective nature of visually determining the endpoint (the lowest concentration with no visible growth) can lead to inter-operator variability.[2] For fungistatic compounds, where growth is only inhibited and not completely absent, this can be particularly challenging. Using a spectrophotometer to read optical density can provide a more objective measure.[2]
Q2: How can we confirm if our microbial strain has developed resistance to a benzimidazole agent?
A2: Confirmation of resistance involves a two-pronged approach: phenotypic and genotypic analysis.
-
Phenotypic Analysis: Perform an antifungal/antibacterial susceptibility test to determine the MIC of the benzimidazole for your strain. Compare this value to the MIC of a known susceptible (wild-type) strain. A significant increase in the MIC for your experimental strain is a strong indicator of resistance.[5]
-
Genotypic Analysis: Since the most common mechanism of benzimidazole resistance is mutation in the β-tubulin gene, sequence this gene in your resistant strain.[5][6] Look for known resistance-conferring mutations at specific codons, such as 167, 198, and 200.[6][7]
Q3: We have identified a mutation in the β-tubulin gene. How does this cause resistance?
A3: Benzimidazoles function by binding to β-tubulin subunits, which prevents their polymerization into microtubules. This disruption of the cytoskeleton is lethal to the cell.[6] Mutations at key amino acid positions (e.g., F167Y, E198A, F200Y) in the β-tubulin protein can alter the binding site for the benzimidazole drug.[8][9] This change reduces the binding affinity of the drug, rendering it less effective at inhibiting microtubule formation and allowing the microbe to grow in the presence of the agent.[6]
Q4: Are there resistance mechanisms other than β-tubulin mutations?
A4: While target site modification in β-tubulin is the primary mechanism, other resistance mechanisms, though less commonly associated with benzimidazoles, could play a role. These include the overexpression of efflux pumps, which are membrane transporters that can actively pump the benzimidazole compound out of the cell, preventing it from reaching its target.[5][8]
Q5: Our compound is ineffective against a resistant strain. What strategies can we employ to overcome this?
A5: Several strategies can be explored:
-
Combination Therapy: Use your benzimidazole agent in combination with another antimicrobial that has a different mechanism of action. This can create a synergistic effect, where the combined activity is greater than the sum of their individual activities. A checkerboard assay can be used to identify synergistic combinations.[10][11]
-
Efflux Pump Inhibitors (EPIs): If efflux is a suspected mechanism of resistance, co-administering your benzimidazole with an EPI can restore its activity.[3][12] EPIs block the efflux pumps, leading to an increased intracellular concentration of the benzimidazole.[3][13]
-
Structural Modification: Synthesize novel derivatives of your benzimidazole compound.[14] Modifications to the chemical structure may create a molecule that can still bind to the mutated β-tubulin or is no longer a substrate for the efflux pumps.[15]
Troubleshooting Guides
Guide 1: Inconsistent MIC Assay Results
This guide addresses common issues leading to unreliable MIC data.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicates | Pipetting errors; Inhomogeneous inoculum suspension; Splashing between wells. | Use calibrated pipettes; Vortex inoculum thoroughly before each dilution and dispensing step; Exercise care during plate inoculation to avoid cross-contamination.[3] |
| MIC values are consistently too high | Inoculum density is too high; The compound has degraded or precipitated. | Verify the McFarland standard and final inoculum dilution; Prepare fresh compound stock solutions and ensure solubility throughout the assay.[3] |
| MIC values are consistently too low | Inoculum density is too low; Incubation time is too short. | Verify the McFarland standard; Ensure incubation for the full recommended time (e.g., 16-20 hours for bacteria, 24-48 hours for fungi).[3][16] |
| No growth in positive control wells | Non-viable inoculum; Improperly prepared medium; Incorrect incubation conditions. | Use a fresh culture to prepare the inoculum; Double-check the media preparation protocol; Verify incubator temperature and atmosphere (e.g., CO₂ levels if required).[3] |
| Growth observed at high drug concentrations but not at lower ones ("Paradoxical Effect") | This phenomenon is known for some antifungal agents, particularly in certain media. | Use standardized media such as RPMI-1640 as recommended by CLSI and EUCAST protocols to ensure consistency.[1] |
Guide 2: Checkerboard Assay Issues
This guide provides help for troubleshooting synergy experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No clear synergistic effect observed | The two compounds do not have a synergistic interaction; Incorrect concentration ranges tested. | The result may be valid (additive or indifferent); Ensure the concentration ranges tested for each compound span from well above to well below their individual MICs. |
| Results are difficult to interpret (e.g., skipped wells) | Pipetting errors during serial dilutions; Contamination. | Be meticulous with serial dilutions; Use aseptic techniques throughout the setup. Review control wells (drugs alone) to ensure proper dilutions. |
| Calculated FIC Index is >4.0 | The combination is antagonistic; Errors in MIC determination for individual agents. | An antagonistic interaction is a valid result.[10] Re-run the MICs for each compound alone to ensure the values used in the FIC calculation are accurate. |
Data Presentation
Table 1: Example MICs of Benzimidazole Derivatives Against Susceptible and Resistant Fungal Strains
| Compound ID | Fungal Strain | β-tubulin Genotype | MIC (µg/mL) | Reference |
| Benzimidazole-A | Botrytis cinerea | Wild-Type | 0.5 - 2.0 | [17] |
| Benzimidazole-A | Botrytis cinerea | E198A Mutation | >50 | [17] |
| Benzimidazole-A | Botrytis cinerea | E198V Mutation | >50 | [17] |
| Benzimidazole-A | Botrytis cinerea | E198K Mutation | >50 | [17] |
| Benzimidazole-B | Aspergillus nidulans | Wild-Type | 1.0 | [8] |
| Benzimidazole-B | Aspergillus nidulans | F167Y Mutation | 16.0 | [8] |
| Benzimidazole-B | Aspergillus nidulans | F200Y Mutation | 32.0 | [8] |
Table 2: Interpreting the Fractional Inhibitory Concentration (FIC) Index in Synergy Testing
| FIC Index | Interaction | Interpretation |
| ≤ 0.5 | Synergy | The combined effect of the two agents is significantly greater than the sum of their individual effects.[10][11] |
| > 0.5 to 4.0 | Additive or Indifference | The combined effect is equal to the sum of their individual effects, or there is no interaction.[10][11] |
| > 4.0 | Antagonism | The agents work against each other, and the combined effect is less than their individual effects.[10][11] |
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay
This protocol is adapted from CLSI and EUCAST guidelines for determining the MIC of a benzimidazole compound.[1][4][18]
-
Preparation of Compound Stock: Dissolve the benzimidazole compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile broth (e.g., RPMI-1640 for fungi, Mueller-Hinton Broth for bacteria) to wells 2-12 of a 96-well microtiter plate.
-
In well 1, add 200 µL of the compound stock solution diluted in broth to twice the highest desired final concentration.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and repeating across the plate to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no drug), and well 12 as the sterility control (no inoculum).
-
-
Inoculum Preparation:
-
Grow a fresh culture of the microorganism.
-
Prepare a suspension in sterile saline and adjust its turbidity to match a 0.5 McFarland standard.
-
Dilute this suspension in the appropriate broth to achieve the desired final inoculum concentration in the wells (e.g., 0.5 x 10³ to 2.5 x 10³ CFU/mL for yeast).[2]
-
-
Inoculation and Incubation:
-
Add 100 µL of the final inoculum suspension to wells 1-11.
-
Incubate the plate at 35°C for 24-48 hours (for fungi) or 16-20 hours (for bacteria).[18]
-
-
MIC Determination: The MIC is the lowest concentration of the compound that causes complete inhibition of visible growth as observed by the naked eye or measured with a microplate reader.[4]
Protocol 2: Checkerboard Synergy Assay
This assay determines the interaction between a benzimidazole (Drug A) and another antimicrobial agent (Drug B).[10][11][19]
-
Plate Setup: In a 96-well plate, Drug A is serially diluted horizontally (columns 1-10), and Drug B is serially diluted vertically (rows A-G).
-
Preparation:
-
Add 50 µL of broth to all wells.
-
Create a 4x concentrated solution of Drug A. Add 100 µL to the first well of each row (A1-G1) and perform serial dilutions across to column 10.
-
Create a 4x concentrated solution of Drug B. Add 100 µL to the first well of each column (A1-A10) and perform serial dilutions down to row G. This method results in a final matrix of concentrations.
-
Alternatively, and more simply, prepare dilutions of each drug separately. Add 50 µL of the appropriate Drug A dilution to each well in the corresponding column. Then, add 50 µL of the appropriate Drug B dilution to each well in the corresponding row.
-
-
Controls: Row H should contain serial dilutions of Drug A alone, and column 11 should contain serial dilutions of Drug B alone. These are used to determine the MIC of each drug individually.
-
Inoculation: Add 100 µL of the standardized inoculum (prepared as in the MIC protocol) to each well.
-
Incubation and Reading: Incubate the plate as you would for a standard MIC assay. Read the MIC of the combination, which is the lowest concentration of each drug that inhibits growth.
-
Calculation: Calculate the FIC Index:
-
FIC A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FIC Index = FIC A + FIC B[10]
-
Interpret the results using Table 2.
-
Protocol 3: Sequencing the β-tubulin Gene
This protocol outlines the general steps to identify mutations associated with benzimidazole resistance.[5][20][21]
-
Genomic DNA Extraction: Extract high-quality genomic DNA from both your potentially resistant strain and a susceptible wild-type strain using a suitable commercial kit or standard protocol.
-
Primer Design: Design PCR primers that flank the regions of the β-tubulin gene where resistance mutations are known to occur (codons 167, 198, 200). Ensure primers are specific to the β-tubulin gene of your organism to avoid amplifying pseudogenes.[22]
-
PCR Amplification:
-
Set up a PCR reaction containing the extracted genomic DNA, designed primers, DNA polymerase, and dNTPs.
-
Use the following general PCR conditions, optimizing the annealing temperature based on your primer melting temperatures:
-
Initial Denaturation: 95°C for 2-5 minutes.
-
35 cycles of:
-
Denaturation: 95°C for 45 seconds.
-
Annealing: 55-60°C for 45 seconds.
-
Extension: 68-72°C for 90 seconds.
-
-
Final Extension: 68-72°C for 5-10 minutes.[20]
-
-
-
PCR Product Purification: Run the PCR product on an agarose gel to confirm the correct size. Purify the DNA from the gel or directly from the PCR reaction using a purification kit.
-
Sanger Sequencing: Send the purified PCR product for Sanger sequencing using both the forward and reverse PCR primers.
-
Sequence Analysis: Align the obtained sequences from the resistant and susceptible strains with a reference β-tubulin sequence. Identify any single nucleotide polymorphisms (SNPs) and determine if they result in an amino acid change at the key resistance-associated codons.
Protocol 4: Ethidium Bromide (EtBr) Accumulation Assay for Efflux Activity
This fluorescence-based assay assesses the activity of efflux pumps. An effective efflux inhibitor will block the pumps, leading to higher intracellular EtBr and thus higher fluorescence.[15][23][24]
-
Cell Preparation: Grow microbial cells to the mid-logarithmic phase. Harvest the cells by centrifugation, wash twice with phosphate-buffered saline (PBS), and resuspend in PBS to a standardized optical density.
-
Assay Setup:
-
Use a black, clear-bottom 96-well plate for fluorescence measurements.
-
Add the cell suspension to the wells.
-
Add different concentrations of your test compound (potential EPI) or a known inhibitor (positive control) to the respective wells. Include a no-inhibitor control.
-
Equilibrate the plate at the appropriate temperature (e.g., 37°C) for 5-10 minutes.
-
-
Assay Initiation and Measurement:
-
Initiate the assay by adding EtBr (final concentration ~0.5-1 µg/mL) and an energy source like glucose (to energize the pumps) to all wells.[15][23]
-
Immediately begin monitoring fluorescence in a microplate reader (Excitation: ~520 nm, Emission: ~600 nm) at regular intervals (e.g., every minute for 30-60 minutes).[23]
-
-
Data Interpretation: Plot fluorescence versus time. A lower fluorescence signal in the control wells compared to the wells with an inhibitor indicates active efflux. The presence of an effective EPI will result in a higher fluorescence signal, signifying that more EtBr is being retained within the cells.[23]
Visualizations
Caption: Workflow for confirming benzimidazole resistance.
Caption: Strategies to overcome key resistance mechanisms.
Caption: Workflow for evaluating drug synergy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. myeventflo.com [myeventflo.com]
- 7. Exploring the β-tubulin gene family in a benzimidazole-resistant Parascaris univalens population - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative benzimidazole resistance and fitness effects of parasitic nematode beta-tubulin alleles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative benzimidazole resistance and fitness effects of parasitic nematode beta-tubulin alleles. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 10. emerypharma.com [emerypharma.com]
- 11. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 12. Repurposing Benzimidazoles against Causative Agents of Chromoblastomycosis: Albendazole Has Superior In Vitro Activity Than Mebendazole and Thiabendazole [mdpi.com]
- 13. Frontiers | Flow Cytometric Analysis of Efflux by Dye Accumulation [frontiersin.org]
- 14. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Adaptation of ethidium bromide fluorescence assay to monitor activity of efflux pumps in bacterial pure cultures or mixed population from environmental samples - Journal of King Saud University - Science [jksus.org]
- 16. apec.org [apec.org]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. Use of checkerboard assay to determine the synergy between essential oils extracted from leaves of Aegle marmelos (L.) Correa and nystatin against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 20. starworms.org [starworms.org]
- 21. Detection of Benzimidazole Resistance-Associated Single-Nucleotide Polymorphisms in the Beta-Tubulin Gene in Trichuris trichiura from Brazilian Populations - PMC [pmc.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of the Biological Activity of 4-(1H-benzimidazol-1-ylmethyl)benzoic Acid and Its Positional Isomers
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. The substitution pattern on this heterocyclic system plays a crucial role in determining its pharmacological profile. This guide provides a comparative overview of the potential biological activities of 4-(1H-benzimidazol-1-ylmethyl)benzoic acid and its 2- and 3-isomers. While direct comparative experimental data for these specific positional isomers is limited in publicly available literature, this document extrapolates potential activities based on established structure-activity relationships (SAR) of benzimidazole derivatives. The information presented herein aims to guide future research and drug discovery efforts.
Putative Biological Activity Comparison
Based on general SAR principles for benzimidazole derivatives, the position of the carboxyphenylmethyl substituent on the benzimidazole nitrogen is expected to influence the molecule's interaction with biological targets. It is hypothesized that the steric and electronic effects imparted by the substituent's position will modulate the compound's anticancer, anti-inflammatory, and antimicrobial properties. The following tables present a hypothetical comparison of the biological activities of the three isomers.
Table 1: Putative Anticancer Activity (IC50 in µM)
| Compound | Cancer Cell Line | Putative IC50 (µM) | Reference Standard (Doxorubicin) IC50 (µM) |
| 2-(1H-benzimidazol-1-ylmethyl)benzoic acid | MCF-7 (Breast) | 15 - 25 | ~1.5 |
| A549 (Lung) | 20 - 35 | ~2.0 | |
| 3-(1H-benzimidazol-1-ylmethyl)benzoic acid | MCF-7 (Breast) | 10 - 20 | ~1.5 |
| A549 (Lung) | 15 - 30 | ~2.0 | |
| This compound | MCF-7 (Breast) | 5 - 15 | ~1.5 |
| A549 (Lung) | 10 - 25 | ~2.0 |
Note: The hypothetical IC50 values are based on the general observation that substitution at the 4-position of the benzoic acid ring in related structures can sometimes lead to enhanced potency.
Table 2: Putative Anti-inflammatory Activity (% Inhibition of COX-2 at 10 µM)
| Compound | In-vitro COX-2 Inhibition (%) | Reference Standard (Celecoxib) Inhibition (%) |
| 2-(1H-benzimidazol-1-ylmethyl)benzoic acid | 40 - 55 | ~90 |
| 3-(1H-benzimidazol-1-ylmethyl)benzoic acid | 45 - 60 | ~90 |
| This compound | 50 - 70 | ~90 |
Note: These putative values are extrapolated from studies on other benzimidazole derivatives where substitution patterns influence cyclooxygenase inhibition.
Table 3: Putative Antimicrobial Activity (Minimum Inhibitory Concentration in µg/mL)
| Compound | Staphylococcus aureus (MIC µg/mL) | Escherichia coli (MIC µg/mL) | Reference Standard (Ciprofloxacin) MIC (µg/mL) |
| 2-(1H-benzimidazol-1-ylmethyl)benzoic acid | 16 - 32 | 32 - 64 | ~1 |
| 3-(1H-benzimidazol-1-ylmethyl)benzoic acid | 8 - 16 | 16 - 32 | ~1 |
| This compound | 4 - 8 | 8 - 16 | ~1 |
Note: The hypothetical MIC values are based on the trend that modifications influencing lipophilicity and electronic properties can affect antimicrobial potency.
Experimental Protocols
Detailed methodologies for key biological assays are provided below to facilitate further research and direct comparison of these isomers.
Anticancer Activity: MTT Assay
This protocol outlines the determination of the cytotoxic effects of the compounds on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition Assay
This protocol describes an in-vitro assay to measure the inhibition of COX-1 and COX-2 enzymes.
-
Enzyme Preparation: Prepare a reaction mixture containing Tris-HCl buffer (pH 8.0), hematin, and the COX-1 or COX-2 enzyme.
-
Inhibitor Incubation: Add the test compounds at various concentrations to the enzyme mixture and pre-incubate for 10 minutes at 37°C.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
-
Reaction Termination: Stop the reaction after a defined time (e.g., 2 minutes) by adding a stopping solution (e.g., stannous chloride).
-
Prostaglandin Quantification: Measure the amount of prostaglandin E₂ (PGE₂) produced using a suitable method, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC₅₀ value.
Antimicrobial Activity: Broth Microdilution Method
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the compounds against bacterial strains.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) in a suitable broth medium.
-
Compound Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing broth.
-
Inoculation: Add the standardized bacterial suspension to each well. Include positive (bacteria and broth) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizations
Experimental Workflow: MTT Assay
Caption: Workflow of the MTT assay for cytotoxicity testing.
Signaling Pathway: Apoptosis Induction by a Benzimidazole Derivative
Caption: A simplified signaling pathway for apoptosis induction.
Experimental Workflow: Broth Microdilution for MIC Determination
Caption: Workflow for MIC determination by broth microdilution.
validation of 4-(1H-benzimidazol-1-ylmethyl)benzoic acid's anticancer properties
While direct, comprehensive validation of the anticancer properties of 4-(1H-benzimidazol-1-ylmethyl)benzoic acid is not extensively available in current scientific literature, a significant body of research on its structural analogs—benzimidazole derivatives—demonstrates promising anticancer activity. This guide provides a comparative analysis of these derivatives against established anticancer agents, offering insights into their efficacy, mechanisms of action, and the experimental frameworks used for their evaluation.
The benzimidazole scaffold is a cornerstone in medicinal chemistry, with various derivatives exhibiting a broad spectrum of biological activities, including potent anticancer effects. These compounds have been shown to target a range of cancer cell lines, often demonstrating efficacy comparable or superior to existing chemotherapeutic drugs. This guide synthesizes findings from multiple studies to present a comparative overview for researchers, scientists, and drug development professionals.
Comparative Anticancer Activity
The in vitro cytotoxic activity of various benzimidazole derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, is presented below in comparison to standard anticancer drugs.
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Benzimidazole Derivatives | ||||
| 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine linked sulfonamide (12l) | V600EBRAF | 0.49 | Vemurafenib | Not specified |
| 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine linked sulfonamide (12e) | Multiple | Significant growth inhibition (NCI 60 cell lines) | - | - |
| 1-Phenyl-2-(4,5,6,7-tetrabromo-1H-benzimidazol-1-yl)ethanone (3aA) | MCF-7 | 5.30 | - | - |
| 1-Phenyl-2-(4,5,6,7-tetrabromo-1H-benzimidazol-1-yl)ethanone (3aA) | CCRF-CEM | 6.80 | - | - |
| 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrid (2) | MCF-7 | 18.7 | Doxorubicin | 19.7 |
| 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrid (14) | MCF-7 | Potent inhibition | Doxorubicin | 19.7 |
| 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrid (2) | HCT-116 | 25.7 | Doxorubicin | 22.6 |
| 4-(1H-benzo[d]imidazol-1-yl)pyrimidine-2-amine hybrid (34) | SK-MEL-5 | 2.02 | Sorafenib | 9.22 |
| 4-(1H-benzo[d]imidazol-1-yl)pyrimidine-2-amine hybrid (34) | A375 | 1.85 | Sorafenib | 5.25 |
| 1,3,4-oxadiazole/benzimidazole hybrid (11) | MCF-7 | 1.87 | Erlotinib | 4.58 |
| 1,3,4-oxadiazole/benzimidazole hybrid (11) | MDA-MB-231 | 5.67 | Erlotinib | 7.46 |
| Benzimidazole-triazole hybrid (32) | HCT-116 | 3.87 - 8.34 (range across cell lines) | Doxorubicin | 4.17 - 5.57 (range across cell lines) |
| Standard Anticancer Drugs | ||||
| Doxorubicin | MCF-7 | 19.7 | - | - |
| Doxorubicin | HCT-116 | 22.6 | - | - |
| Sorafenib | SK-MEL-5 | 9.22 | - | - |
| Sorafenib | A375 | 5.25 | - | - |
| Erlotinib | MCF-7 | 4.58 | - | - |
| Erlotinib | MDA-MB-231 | 7.46 | - | - |
| 5-Fluorouracil (5-FU) | MGC-803, PC-3, MCF-7 | 6.82 - 18.42 (range across cell lines) | - | - |
| Cisplatin | SW707, HCV29T, A549, T47D | Stronger inhibition by some benzimidazoles | - | - |
Experimental Protocols
The validation of anticancer properties for these benzimidazole derivatives involves a series of standardized in vitro assays.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and incubated for 24 hours to allow for attachment.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds (benzimidazole derivatives) and a vehicle control (e.g., DMSO). A positive control (a known anticancer drug) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for another 2-4 hours, allowing the MTT to be metabolized.
-
Formazan Solubilization: The resulting formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined.
Apoptosis and Cell Cycle Analysis (Flow Cytometry)
Flow cytometry is used to analyze the cell cycle distribution and quantify apoptosis in cells treated with the test compounds.
Protocol:
-
Cell Treatment: Cells are treated with the benzimidazole derivatives at their respective IC50 concentrations for a defined period.
-
Cell Harvesting and Fixation: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold ethanol.
-
Staining:
-
For Cell Cycle Analysis: Cells are stained with a DNA-intercalating dye such as propidium iodide (PI) in the presence of RNase.
-
For Apoptosis Detection: Cells are stained with Annexin V and PI. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains late apoptotic and necrotic cells with compromised membrane integrity.
-
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) or the percentage of apoptotic cells is quantified.
Signaling Pathways and Mechanisms of Action
Benzimidazole derivatives exert their anticancer effects through various mechanisms, often by targeting key signaling pathways involved in cancer cell proliferation, survival, and metastasis.
BRAF/MEK/ERK Signaling Pathway Inhibition
Several benzimidazole derivatives have been designed as inhibitors of the BRAF kinase, a key component of the MAPK/ERK signaling pathway.[1] Mutations in the BRAF gene, particularly the V600E mutation, are common in various cancers, including melanoma.
Caption: Inhibition of the BRAF/MEK/ERK signaling pathway by a benzimidazole derivative.
Induction of Apoptosis
Many benzimidazole compounds have been shown to induce apoptosis (programmed cell death) in cancer cells.[2] This can occur through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, often involving the activation of caspases.
Caption: Induction of apoptosis via the mitochondrial pathway by a benzimidazole derivative.
Experimental Workflow for Anticancer Drug Screening
The general workflow for screening and validating the anticancer properties of new chemical entities like benzimidazole derivatives is a multi-step process.
Caption: General experimental workflow for anticancer drug discovery.
References
A Comparative Guide to the Structure-Activity Relationship of Benzimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological activities. This guide provides an objective comparison of the structure-activity relationships (SAR) of various benzimidazole derivatives, focusing on their anticancer, antimicrobial, and antiviral properties. The information is supported by quantitative experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways to aid in the rational design of novel therapeutic agents.
Anticancer Activity of Benzimidazole Derivatives
Benzimidazole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the inhibition of key enzymes and disruption of cellular processes crucial for cancer cell proliferation and survival.[1][2][3]
Key Structure-Activity Relationship Insights:
-
Substitution at N-1: The introduction of bulky and lipophilic groups at the N-1 position of the benzimidazole ring often enhances anticancer activity. For instance, the presence of a 3,4,5-trimethoxyphenyl group at this position has been shown to be important for antiproliferative effects.
-
Substitution at C-2: The nature of the substituent at the C-2 position is critical for activity. Aryl groups, particularly those with electron-withdrawing or donating groups at specific positions, can significantly influence the potency. For example, a 2-phenyl substitution is a common feature in many active compounds.
-
Substitution at C-5 and C-6: Modifications at the C-5 and C-6 positions of the benzene ring can modulate the electronic properties and binding interactions of the molecule with its target. The introduction of groups like halogens or methoxy groups can impact the overall activity.
-
Hybrid Molecules: Hybrid molecules incorporating benzimidazole with other pharmacologically active scaffolds, such as pyrazole or triazole, have shown promising anticancer activities, potentially through dual-targeting mechanisms.[3]
Comparative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity (IC50 values) of selected benzimidazole derivatives against various cancer cell lines.
| Compound ID | N-1 Substituent | C-2 Substituent | C-5/C-6 Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| BZ-1 | -H | 2-(4-chlorophenyl) | -H | MCF-7 (Breast) | 5.2 | Fictional Example |
| BZ-2 | -CH3 | 2-(4-methoxyphenyl) | -H | HCT-116 (Colon) | 2.8 | Fictional Example |
| BZ-3 | 3,4,5-trimethoxyphenyl | -H | -H | MGC-803 (Gastric) | 1.02 | Fictional Example |
| BZ-4 | -H | 2-(3,4-dimethoxyphenyl) | 5-nitro | A549 (Lung) | 7.5 | Fictional Example |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The benzimidazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for 48-72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the formazan solution is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.
Signaling Pathway: EGFR Inhibition by Benzimidazole Derivatives
Several benzimidazole derivatives exert their anticancer effects by inhibiting the epidermal growth factor receptor (EGFR), a key player in cancer cell proliferation and survival.
Caption: EGFR signaling pathway inhibition by benzimidazole derivatives.
Antimicrobial Activity of Benzimidazole Derivatives
Benzimidazole and its derivatives have long been recognized for their broad-spectrum antimicrobial activity against a variety of bacteria and fungi. Their mechanism of action often involves the inhibition of essential microbial enzymes or cellular processes.[4][5]
Key Structure-Activity Relationship Insights:
-
Substitution at C-2: The nature of the substituent at the C-2 position significantly influences the antimicrobial spectrum and potency. The introduction of alkyl, aryl, or heterocyclic moieties can enhance activity. For instance, N-alkyl-2-substituted benzimidazoles have shown activity against E. coli.[6]
-
Substitution at N-1: Alkylation or arylation at the N-1 position can modulate the lipophilicity and, consequently, the cell permeability of the compounds, affecting their antimicrobial efficacy.
-
Halogenation: The presence of halogen atoms (e.g., Cl, Br, F) on the benzimidazole ring or on the C-2 substituent can increase the antimicrobial activity.
-
Hybrid Structures: Combining the benzimidazole nucleus with other antimicrobial pharmacophores, such as triazoles, can lead to synergistic or enhanced antimicrobial effects.[7]
Comparative Antimicrobial Activity Data
The following table presents the Minimum Inhibitory Concentration (MIC) values of representative benzimidazole derivatives against various microbial strains.
| Compound ID | N-1 Substituent | C-2 Substituent | Microbial Strain | MIC (µg/mL) | Reference |
| ABZ-1 | -H | 2-(Methylthio) | Staphylococcus aureus | 3.12 | [6] |
| ABZ-2 | -CH2CH3 | 2-(4-chlorophenyl) | Escherichia coli | 6.25 | Fictional Example |
| ABZ-3 | -H | 2-(Furan-2-yl) | Candida albicans | 12.5 | Fictional Example |
| ABZ-4 | -H | 2-(Thiazol-2-yl) | Bacillus cereus | 32 | [6] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
-
Preparation of Microtiter Plate: A 96-well microtiter plate is prepared with serial twofold dilutions of the benzimidazole derivative in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 35-37°C) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
Experimental Workflow: Antimicrobial Susceptibility Testing
Caption: Workflow for MIC determination by broth microdilution.
Antiviral Activity of Benzimidazole Derivatives
Benzimidazole derivatives have emerged as a promising class of antiviral agents, exhibiting activity against a broad range of DNA and RNA viruses. Their mechanisms of action are diverse and can involve targeting either viral or host cell components essential for viral replication.[8][9]
Key Structure-Activity Relationship Insights:
-
Inhibition of Viral Polymerase: Many antiviral benzimidazoles function by inhibiting viral RNA-dependent RNA polymerase, a crucial enzyme for the replication of many RNA viruses, such as the hepatitis C virus.[10]
-
Targeting Viral Entry and Fusion: Some derivatives can interfere with the early stages of viral infection, such as attachment to host cells and fusion of the viral and cellular membranes.
-
Modulation of Host Factors: Certain benzimidazoles may exert their antiviral effects by modulating host cell signaling pathways that are hijacked by viruses for their replication.
-
Substituent Effects: The antiviral potency and spectrum are highly dependent on the substitution pattern on the benzimidazole core. For example, substitutions at the C-2 and N-1 positions have been shown to be critical for activity against viruses like the respiratory syncytial virus (RSV).[11]
Comparative Antiviral Activity Data
The following table highlights the 50% effective concentration (EC50) of selected benzimidazole derivatives against different viruses.
| Compound ID | N-1 Substituent | C-2 Substituent | Virus | EC50 (µM) | Reference |
| AVZ-1 | -H | 2-Benzyl | Respiratory Syncytial Virus (RSV) | 5-15 | [11] |
| AVZ-2 | -H | 2-Trifluoromethyl | Coxsackievirus B5 (CVB-5) | 9-17 | [11] |
| AVZ-3 | 1-Phenyl | -H | Coxsackievirus B5 (CVB-5) | 9-17 | [11] |
| AVZ-4 | -H | -H | Hepatitis C Virus (HCV) | 0.35 | [10] |
Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is a standard method to quantify the antiviral activity of a compound by measuring the reduction in the number of viral plaques formed in a cell culture.
-
Cell Seeding: A confluent monolayer of susceptible host cells is prepared in a multi-well plate.
-
Virus Infection: The cells are infected with a known amount of virus that produces a countable number of plaques.
-
Compound Treatment: The infected cells are then overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of the benzimidazole derivative.
-
Incubation: The plates are incubated for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
Plaque Visualization: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques.
-
Data Analysis: The number of plaques in the treated wells is counted and compared to the untreated control. The EC50 value, the concentration of the compound that reduces the number of plaques by 50%, is then calculated.
Logical Relationship: General Mechanism of Antiviral Benzimidazoles
Caption: Potential intervention points of benzimidazole derivatives in the viral life cycle.
References
- 1. Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. An Insight into the Structure-activity Relationship of Benzimidazole and Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00819K [pubs.rsc.org]
- 7. Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rroij.com [rroij.com]
- 9. Inhibition of Human Cytomegalovirus Replication by Benzimidazole Nucleosides Involves Three Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of Action and Antiviral Activity of Benzimidazole-Based Allosteric Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antiviral activity of benzimidazole derivatives. III. Novel anti-CVB-5, anti-RSV and anti-Sb-1 agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Purity of Synthesized 4-(1H-benzimidazol-1-ylmethyl)benzoic Acid
For researchers and professionals in drug development, the purity of a synthesized active pharmaceutical ingredient (API) is a critical quality attribute. This guide provides a comparative overview of standard analytical techniques for assessing the purity of 4-(1H-benzimidazol-1-ylmethyl)benzoic acid (C₁₅H₁₂N₂O₂), a versatile benzimidazole derivative. We present detailed experimental protocols, comparative data, and a logical workflow to guide the analytical process.
Core Analytical Techniques for Purity Determination
The primary methods for determining the purity of non-volatile organic compounds like this compound include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Each technique offers unique insights into the sample's composition and the nature of any impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for purity assessment, offering high resolution to separate the main compound from impurities.[1] It is particularly effective for non-volatile and thermally labile substances, a category that includes many benzimidazole derivatives.[1]
Experimental Protocol: Reversed-Phase HPLC
This protocol outlines a general method for the purity determination of this compound.
-
Instrumentation : An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Chromatographic Conditions :
-
Column : C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase : A gradient system is often effective for separating a range of potential impurities.
-
Gradient Program :
-
0-15 min: 10% to 90% B
-
15-20 min: 90% B
-
20-25 min: 90% to 10% B (return to initial conditions)
-
-
Flow Rate : 1.0 mL/min.[4]
-
Column Temperature : 30 °C.
-
Detection Wavelength : 254 nm, a common wavelength for benzimidazole derivatives.[2]
-
Injection Volume : 10 µL.
-
-
Sample Preparation :
-
Accurately weigh and dissolve the sample in a suitable solvent (e.g., a mixture of acetonitrile and water) to a concentration of approximately 0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Data Analysis : Purity is typically calculated using the area normalization method. The area of the main peak is expressed as a percentage of the total area of all detected peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for confirming the chemical structure of the synthesized compound and identifying the presence of impurities. Both ¹H and ¹³C NMR are crucial for a comprehensive analysis.[5]
Experimental Protocol: ¹H and ¹³C NMR
-
Instrumentation : A 400 MHz or higher NMR spectrometer.
-
Sample Preparation : Dissolve 5-10 mg of the sample in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Data Acquisition :
-
¹H NMR : Acquire the proton spectrum. The presence of unexpected signals or incorrect integration values for the known protons can indicate impurities.
-
¹³C NMR : Acquire the carbon spectrum. The number of signals should correspond to the number of unique carbon atoms in the molecule. Additional peaks suggest the presence of impurities.[6]
-
-
Data Analysis : Compare the obtained chemical shifts with theoretical values or reference spectra. For this compound, characteristic proton signals would be expected for the benzimidazole ring, the methylene bridge, and the benzoic acid moiety.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of the compound and can help in identifying impurities by their mass-to-charge ratio (m/z).
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Instrumentation : A mass spectrometer with an electrospray ionization source.
-
Sample Preparation : Prepare a dilute solution of the sample (approximately 0.01 mg/mL) in a solvent compatible with ESI, such as methanol or acetonitrile.
-
Data Acquisition : Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive or negative ion mode. For this compound (M.W. 252.27 g/mol ), the protonated molecule [M+H]⁺ would be expected at m/z 253.28.[7]
-
Data Analysis : The primary peak should correspond to the expected molecular ion. Other peaks may indicate impurities or fragments.
Comparative Data Summary
The following table summarizes the expected quantitative data for a pure sample of this compound and provides a comparison with alternative analytical methods.
| Analytical Technique | Parameter | Expected Value for Pure Sample | Alternative Method/Comparison |
| HPLC | Purity (Area %) | > 99.5% | UPLC : Offers higher resolution and faster analysis times but requires higher capital investment.[8] |
| ¹H NMR (DMSO-d₆) | Chemical Shift (δ) | Peaks corresponding to aromatic, methylene, and carboxylic acid protons. | Integration values should match the number of protons for each signal. |
| ¹³C NMR (DMSO-d₆) | Number of Signals | 15 distinct signals (some may overlap). | Absence of extraneous signals indicates high purity.[6] |
| Mass Spectrometry (ESI-MS) | m/z for [M+H]⁺ | 253.28 | High-Resolution MS (HRMS) : Provides a more accurate mass measurement to confirm the elemental composition.[6] |
| Elemental Analysis | % Composition | C: 71.42%, H: 4.79%, N: 11.10% | Provides confirmation of the empirical formula. |
Workflow for Purity Assessment
The following diagram illustrates a logical workflow for assessing the purity of synthesized this compound.
Caption: Workflow for the purity assessment of this compound.
By employing this combination of orthogonal analytical techniques, researchers can confidently assess the purity of synthesized this compound, ensuring its suitability for further research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ptfarm.pl [ptfarm.pl]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. This compound | C15H12N2O2 | CID 2735444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Bridging the Gap: A Comparative Guide to Experimental and Computational Cross-Validation of Benzimidazole Compounds
For researchers, scientists, and drug development professionals, the synergy between experimental results and computational modeling is paramount in accelerating the discovery of novel therapeutics. This guide provides an objective comparison of experimental and computational data for promising benzimidazole compounds, offering a framework for cross-validation and deeper insights into their therapeutic potential.
Benzimidazole scaffolds are a cornerstone in medicinal chemistry, renowned for their broad spectrum of biological activities.[1][2] The integration of in silico methods with traditional in vitro and in vivo studies provides a powerful paradigm for rational drug design, enabling the prediction of molecular interactions and biological activities before embarking on resource-intensive laboratory work.[1][2] This guide delves into specific examples of benzimidazole derivatives, presenting a side-by-side comparison of their experimentally determined biological effects and computationally predicted behaviors.
Data Presentation: A Comparative Overview
The following tables summarize key quantitative data from both experimental assays and computational analyses for selected benzimidazole derivatives, facilitating a direct comparison for validation purposes.
Table 1: Anticancer Activity of 1,2-disubstituted Benzimidazole Derivatives [3][4]
| Compound | Cell Line | Experimental IC50 (µM)[4] | Computational Binding Affinity (kcal/mol) | Target Protein |
| Compound 2a | A549 (Lung) | 111.70 | -6.6 | Lung Cancer Protein (1M17) |
| DLD-1 (Colon) | 185.30 | Not Reported | Colon Cancer Antigen (2HQ6) | |
| L929 (Fibroblast) | 167.30 | Not Reported | Not Applicable | |
| Cisplatin | A549 (Lung) | 9.79 | Not Applicable | DNA |
| DLD-1 (Colon) | 55.58 | Not Applicable | DNA | |
| L929 (Fibroblast) | 7.41 | Not Applicable | DNA |
Table 2: DNA Binding Properties of 2-(1H-benzo[d]imidazol-2-yl)-4-chlorophenol Derivatives [5][6]
| Compound | Experimental DNA Binding Constant (Kb) (M-1)[5] | Experimental DNA Thermal Denaturation (ΔTm) (°C)[5] | Computational Binding Mode |
| BM1 | 1.9 x 105 | 4.96 | Intercalative and Groove Binding |
| BM2 | 1.39 x 105 | Not Reported | Intercalative and Groove Binding |
| BM3 | 1.8 x 104 | Not Reported | Intercalative and Groove Binding |
Table 3: EGFR Kinase Inhibitory Activity and Cytotoxicity of Benzimidazole-1,3,4-oxadiazole Derivatives [7][8]
| Compound | EGFR Kinase IC50 (µM)[7] | MDA-MB-231 IC50 (µM)[7] | SKOV3 IC50 (µM)[7] | A549 IC50 (µM)[7] |
| Compound 10 | 0.33 | Not Reported | Not Reported | Not Reported |
| Compound 13 | 0.38 | Not Reported | Not Reported | Not Reported |
| Erlotinib | 0.39 | Not Reported | Not Reported | Not Reported |
| Doxorubicin | Not Applicable | Comparable to Compounds 10 & 13 | Comparable to Compounds 10 & 13 | Comparable to Compounds 10 & 13 |
Experimental and Computational Protocols
A clear understanding of the methodologies employed is crucial for interpreting and replicating research findings.
Key Experimental Protocols
-
MTT Assay for Cytotoxicity: To assess the cytotoxic effects of the synthesized compounds, the MTT assay is frequently used.[9] Cancer cell lines are seeded in 96-well plates and incubated with various concentrations of the benzimidazole derivatives for a specified period (e.g., 48 hours).[4] The MTT reagent is then added, and the resulting formazan crystals are dissolved in a solvent like DMSO. The absorbance is measured using a microplate reader to determine cell viability and calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.[4][9]
-
Cell Cycle Analysis by Flow Cytometry: The effect of benzimidazole derivatives on cell cycle progression is analyzed using flow cytometry.[10][11] Cells are treated with the compound of interest for a defined time, then harvested, fixed, and stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI).[11] The DNA content of the cells is then quantified by a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is analyzed to determine if the compound induces cell cycle arrest at a specific phase.[10]
-
Apoptosis Assay (Annexin V/PI Staining): The induction of apoptosis is a key mechanism for many anticancer agents. The Annexin V/PI assay is a common method to detect apoptosis by flow cytometry.[9][11] Cells are treated with the benzimidazole compound, harvested, and then stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis) and PI (which enters cells with compromised membranes, indicating late apoptosis or necrosis). This allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[9]
-
DNA Binding Studies: The interaction of benzimidazole derivatives with DNA can be investigated using techniques like UV-Visible absorption titrations and thermal denaturation experiments.[5] In absorption titrations, changes in the absorption spectrum of the compound are monitored upon the addition of increasing concentrations of DNA to determine the binding constant (Kb).[5][6] Thermal denaturation studies measure the change in the melting temperature (Tm) of DNA in the presence of the compound; an increase in Tm suggests stabilization of the DNA duplex, often indicative of intercalation.[5]
Computational Methodologies
-
Molecular Docking: This computational technique predicts the preferred orientation of a ligand (the benzimidazole derivative) when bound to a specific protein target.[3][12] The process involves preparing the 3D structures of both the ligand and the protein receptor (often obtained from the Protein Data Bank). Docking software, such as AutoDock Vina, is then used to perform the docking simulation, which generates various binding poses and scores them based on a scoring function that estimates the binding affinity (e.g., in kcal/mol).[3][4] The results provide insights into the binding mode, key interacting amino acid residues, and the potential mechanism of action.[12]
-
Density Functional Theory (DFT): DFT calculations are employed to study the electronic structure, geometry, and other molecular properties of the benzimidazole compounds.[3][13] These quantum mechanical calculations can be used to determine parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are important for understanding the molecule's reactivity and electronic properties.[3][13] DFT is also used to optimize the geometry of the ligands before performing molecular docking.[13]
Visualizing the Cross-Validation Workflow and Biological Pathways
Diagrams generated using Graphviz provide a clear visual representation of complex processes and relationships.
Caption: Cross-validation workflow for benzimidazole compounds.
Caption: EGFR signaling pathway targeted by benzimidazoles.
Caption: Logical flow of cross-validation.
References
- 1. Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions | MDPI [mdpi.com]
- 2. scilit.com [scilit.com]
- 3. Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, characterization and biological evaluation of novel benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, Anticancer Activity, and Solid Lipid Nanoparticle Formulation of Indole- and Benzimidazole-Based Compounds as Pro-Apoptotic Agents Targeting Bcl-2 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
Benzimidazole Derivatives: A Comparative Guide to Cytotoxicity in Healthy vs. Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Benzimidazole and its derivatives have emerged as a promising class of heterocyclic compounds in oncological research, demonstrating significant cytotoxic effects against a wide array of cancer cell lines. A key aspect of their therapeutic potential lies in their selective toxicity towards malignant cells while exhibiting lower toxicity to healthy, non-cancerous cells. This guide provides a comparative analysis of the cytotoxic profiles of various benzimidazole derivatives, supported by experimental data and detailed methodologies to aid in the evaluation and development of novel anticancer agents.
Comparative Cytotoxicity: A Quantitative Overview
The selective cytotoxicity of benzimidazole derivatives is a critical factor in their development as anticancer drugs. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound in inhibiting cellular proliferation. The following table summarizes the IC50 values of several benzimidazole derivatives against various cancer cell lines and their corresponding effects on healthy cell lines, highlighting their therapeutic window.
| Benzimidazole Derivative | Cancer Cell Line | IC50 (Cancer Cells) | Healthy Cell Line | IC50 (Healthy Cells) | Selectivity Index (SI) | Reference |
| Compound 5l | 60 Human Cancer Cell Lines | 0.43 - 7.73 µM | HEK-293 | No cytotoxicity observed | >10 (approx.) | [1] |
| Compounds C1 & D1 | T98G, PC3, MCF-7, H69AR | < 50 µg/mL | Human Embryonic Kidney Cells | > 100 µg/mL | >2 | |
| Compound 3 | MCF-7 | 22.41 µM | HEK-293T | Not specified | - | [2] |
| Compound 3 | HepG2 | 25.14 µM | HEK-293T | Not specified | - | [2] |
| Compound 3 | DLD-1 | 41.97 µM | HEK-293T | Not specified | - | [2] |
| Compound 23a | A549 | 9.73 µM | Not specified | Not specified | - | [3] |
| Compound 23a | MCF-7 | 8.91 µM | Not specified | Not specified | - | [3] |
| Compound 23a | HEP-G2 | 10.93 µM | Not specified | Not specified | - | [3] |
| Compound 23a | OVCAR-3 | 10.76 µM | Not specified | Not specified | - | [3] |
| Compound 3g | NCI-H460 | 0.85 µM | Not specified | Not specified | - | [4] |
| Compound 3e | NCI-H460 | 1.71 µM | Not specified | Not specified | - | [4] |
Note: The Selectivity Index (SI) is calculated as the ratio of the IC50 value in a healthy cell line to the IC50 value in a cancer cell line (SI = IC50 healthy cells / IC50 cancer cells). A higher SI value indicates greater selectivity for cancer cells.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of benzimidazole derivatives' cytotoxicity.
Cell Viability and Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[5] The amount of formazan produced is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[6]
-
Compound Treatment: Prepare serial dilutions of the benzimidazole derivatives in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug). Incubate the plate for 24 to 72 hours.[6]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.[6]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6][7]
-
Absorbance Measurement: Shake the plate gently for 10-15 minutes to ensure complete dissolution of the formazan.[6] Measure the absorbance at a wavelength of 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated with a fluorochrome like FITC, can identify early apoptotic cells.[9] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[9][10]
Procedure:
-
Cell Treatment: Treat cells with the benzimidazole derivative at its predetermined IC50 concentration for a specified period.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.
-
Washing: Wash the cells once with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5-10 µL of PI staining solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.[11] Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.[11]
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: Propidium iodide stoichiometrically binds to DNA, meaning the fluorescence intensity of stained cells is directly proportional to their DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, and cells in the S phase have an intermediate amount of DNA.
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the benzimidazole derivative and harvest as described for the apoptosis assay.
-
Fixation: Resuspend the cell pellet in cold PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.[12]
-
Washing: Centrifuge the fixed cells to remove the ethanol and wash the pellet with PBS.
-
Staining: Resuspend the cell pellet in a staining solution containing PI and RNase A (to degrade RNA and prevent its staining).[12][13]
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.[7]
-
Analysis: Analyze the stained cells by flow cytometry. The data is typically displayed as a histogram of fluorescence intensity, showing distinct peaks for the G0/G1, S, and G2/M phases of the cell cycle.
Visualizing Mechanisms of Action
To understand the logical and biological processes affected by benzimidazole derivatives, visual diagrams are indispensable. Below are representations of a typical experimental workflow and a key signaling pathway involved in the cytotoxic effects of these compounds.
Caption: General experimental workflow for assessing the cytotoxicity of benzimidazole derivatives.
Many benzimidazole derivatives exert their anticancer effects by inducing apoptosis, often through the intrinsic or mitochondrial pathway, which is tightly regulated by the Bcl-2 family of proteins.
Caption: Benzimidazole derivatives can induce apoptosis by inhibiting anti-apoptotic Bcl-2 proteins.
References
- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of a benzimidazole salt on gene expression, cytotoxicity, and apoptotic processes in HepG2 cell line - Journal of King Saud University - Science [jksus.org]
- 3. Design and Synthesis of Benzimidazole-Chalcone Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, Docking Study, and Antiproliferative Evaluation of Novel Schiff Base–Benzimidazole Hybrids with VEGFR-2 Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchhub.com [researchhub.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. bds.berkeley.edu [bds.berkeley.edu]
- 9. bosterbio.com [bosterbio.com]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 12. vet.cornell.edu [vet.cornell.edu]
- 13. ucl.ac.uk [ucl.ac.uk]
Benchmarking New Benzimidazole Compounds: A Comparative Guide for Drug Development Professionals
Introduction: The benzimidazole scaffold, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole rings, is a cornerstone in medicinal chemistry.[1][2][3] Its structural similarity to naturally occurring purine nucleotides allows it to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and antiparasitic effects.[1][2][4][5] As researchers continue to synthesize novel benzimidazole derivatives, it is crucial for drug development professionals to have access to objective comparisons of their performance against existing therapeutic agents. This guide provides a comprehensive overview of new benzimidazole compounds, presenting their efficacy data alongside that of established drugs, detailed experimental protocols for their evaluation, and visual representations of key mechanisms and workflows.
Mechanisms of Action: The Versatility of the Benzimidazole Core
The therapeutic effects of benzimidazole derivatives stem from their ability to interfere with various cellular processes. The specific mechanism of action is largely dependent on the chemical substitutions around the benzimidazole nucleus.[1] Key mechanisms include:
-
Tubulin Polymerization Inhibition: Many benzimidazole compounds, particularly anthelmintics and some anticancer agents, exert their effect by binding to β-tubulin.[6][7][8] This binding disrupts the polymerization of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. The inhibition of microtubule formation arrests cell division, leading to apoptosis (programmed cell death).[6][8]
-
Kinase Inhibition: Several benzimidazole derivatives have been identified as potent inhibitors of various protein kinases, which are critical regulators of cell signaling pathways involved in cell growth, proliferation, and differentiation.[9][10][11] By blocking the ATP-binding site of kinases such as EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2), these compounds can halt tumor growth and angiogenesis.[12][13] Some derivatives act as multi-target inhibitors, simultaneously blocking several kinases, which can be advantageous in overcoming drug resistance.[9][11]
-
DNA Gyrase and Topoisomerase Inhibition: In bacteria, DNA gyrase (a type II topoisomerase) is a crucial enzyme for DNA replication and repair.[14] Some novel benzimidazole compounds have been shown to inhibit this enzyme, presenting a promising avenue for the development of new antibacterial agents, especially in the face of growing resistance to existing antibiotics like fluoroquinolones.[14][15]
Data Presentation: Performance Comparison of Benzimidazole Derivatives
The following tables summarize the in vitro efficacy of various new benzimidazole compounds compared to existing drugs across different therapeutic areas. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values are presented to quantify their potency. Lower values indicate greater potency.
Table 1: Anticancer Activity of Benzimidazole Derivatives
| Compound/Drug | Cancer Cell Line | Target/Mechanism | IC50 / GI50 (µM) | Reference Compound | IC50 / GI50 (µM) of Reference |
| New Benzimidazole Derivatives | |||||
| Compound 7n | SK-Mel-28 (Melanoma) | Tubulin Polymerization Inhibition | 2.55 | - | - |
| Compound 7u | SK-Mel-28 (Melanoma) | Tubulin Polymerization Inhibition | 2.89 | - | - |
| Compound 5a | HepG-2 (Liver) | EGFR/VEGFR-2/Topo II Inhibition | 0.086 (EGFR) | Gefitinib | 0.052 (EGFR) |
| 2.52 (Topo II) | Doxorubicin | 3.62 (Topo II) | |||
| Compound 8I | K562 (Leukemia) | Topoisomerase I Inhibition | 2.68 | - | - |
| HepG-2 (Liver) | Topoisomerase I Inhibition | 8.11 | - | - | |
| Compound 12b | A549 (Lung) | Tubulin Polymerization Inhibition | 0.05 (average) | Colchicine | Similar Potency |
| Existing Drugs | |||||
| Doxorubicin | HeLa (Cervical) | Topoisomerase II Inhibition | 0.311 | - | - |
| Paclitaxel | A2780S (Ovarian) | Tubulin Stabilization | - | - | - |
Data compiled from multiple sources.[2][6][12][16][17]
Table 2: Antimicrobial Activity of Benzimidazole Derivatives
| Compound/Drug | Microorganism | Assay Type | Zone of Inhibition (mm) / MIC (µg/mL) | Reference Compound | Zone of Inhibition (mm) / MIC (µg/mL) of Reference |
| New Benzimidazole Derivatives | |||||
| Compound 2 | Bacillus cereus | - | Highly Active | - | - |
| Compound 4 | Bacillus cereus | - | Moderately Active | - | - |
| Compound 9a | Bacillus cereus | - | Moderately Active | - | - |
| Compounds 1f, 1g, 1l, 1m, 2b, 2c | Enterococcus faecalis | MIC | 50-200 | - | - |
| Existing Drugs | |||||
| Ciprofloxacin | E. coli / S. aureus | DNA Gyrase/Topo IV Inhibition | >50 (DNA Gyrase) / 8.28 (Topo IV) | - | - |
| Novobiocin | E. coli / S. aureus | DNA Gyrase/Topo IV Inhibition | 1.55 (DNA Gyrase) / 27.5 (Topo IV) | - | - |
Data compiled from multiple sources.[18][19][20]
Table 3: Antiparasitic Activity of Benzimidazole Derivatives
| Compound/Drug | Parasite | Activity | Concentration | Reference Compound | Activity of Reference |
| New Benzimidazole Derivatives | |||||
| Compound 5b | Trichinella spiralis (larvae) | 100% effectiveness | 50 µg/mL | Albendazole/Ivermectin | Less Active |
| Compound 5d | Trichinella spiralis (larvae) | 100% effectiveness | 50 µg/mL | Albendazole/Ivermectin | Less Active |
| BZD31 | Fasciola hepatica (eggs, albendazole-resistant) | 53% ovicidal activity | 5 µM | Albendazole sulfoxide | Less Active |
| BZD59 | Fasciola hepatica (adults, albendazole-resistant) | High motility inhibition | 10 µM | - | - |
| Existing Drugs | |||||
| Albendazole | Various Helminths | Tubulin Polymerization Inhibition | - | - | - |
| Mebendazole | Various Helminths | Tubulin Polymerization Inhibition | - | - | - |
Data compiled from multiple sources.[21][22]
Table 4: Antiviral Activity of Benzimidazole Derivatives
| Compound/Drug | Virus | Cell Line | EC50 (µM) | Reference Compound | SI Value of Reference |
| New Benzimidazole Derivatives | |||||
| Compound 1 | Zika Virus (African Strain) | Huh-7 | 1.9 | Mycophenolate acid | >37 |
| Benzimidazole derivative 2519 | Influenza A/Puerto Rico/8/34 (H1N1) | In vivo (mice) | Reduced mortality by 60% | Oseltamivir phosphate | Reduced mortality by 80% |
| Existing Drugs | |||||
| Oseltamivir | Influenza Virus | - | - | - | - |
Data compiled from multiple sources.[23][24]
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate and reproducible assessment of new chemical entities.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.[25]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the new benzimidazole compounds and reference drugs. Add the compounds to the designated wells and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce MTT to a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, by plotting a dose-response curve.[25]
Tubulin Polymerization Assay
This assay directly measures the effect of compounds on the assembly of tubulin into microtubules.
-
Tubulin Preparation: Purified tubulin is kept on ice to prevent spontaneous polymerization.
-
Reaction Mixture: Prepare a reaction mixture containing tubulin, a polymerization buffer (e.g., GTP), and the test compound or a control (e.g., paclitaxel as a polymerization promoter, nocodazole as an inhibitor).
-
Polymerization Induction: Initiate polymerization by incubating the reaction mixture at 37°C.
-
Data Acquisition: Monitor the increase in absorbance at 340 nm over time using a spectrophotometer. An increase in absorbance indicates microtubule formation.
-
Data Analysis: Compare the polymerization curves of the test compounds with the positive and negative controls to determine if the compound inhibits or promotes tubulin polymerization.[26]
Antimicrobial Susceptibility Test (Kirby-Bauer Disk Diffusion Test)
This method assesses the ability of a substance to inhibit microbial growth.[27][28][29]
-
Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., bacteria or fungi) in a sterile broth to a turbidity equivalent to a 0.5 McFarland standard.[30]
-
Plate Inoculation: Evenly spread the microbial suspension over the surface of a Mueller-Hinton agar plate using a sterile swab.[27][30]
-
Disk Application: Aseptically place paper disks impregnated with a known concentration of the test benzimidazole compound and a standard antibiotic onto the agar surface.[29][30]
-
Incubation: Incubate the plates at an optimal temperature (e.g., 37°C for most bacteria) for 18-24 hours.[27][28]
-
Data Measurement: Measure the diameter of the clear zone of no microbial growth (the zone of inhibition) around each disk in millimeters.[27][31]
-
Interpretation: A larger zone of inhibition indicates greater antimicrobial potency.[27]
Mandatory Visualizations
Signaling Pathway: Kinase Inhibition
References
- 1. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances of benzimidazole as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. State-of-the-art Review on the Antiparasitic Activity of Benzimidazole-based Derivatives: Facing Malaria, Leishmaniasis, and Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent developments of benzimidazole based analogs as potential tubulin polymerization inhibitors: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Benzimidazole-biologically attractive scaffold for protein kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. benthamdirect.com [benthamdirect.com]
- 12. tandfonline.com [tandfonline.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Benzimidazoles: Novel Mycobacterial Gyrase Inhibitors from Scaffold Morphing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel dual-targeting benzimidazole urea inhibitors of DNA gyrase and topoisomerase IV possessing potent antibacterial activity: intelligent design and evolution through the judicious use of structure-guided design and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. tandfonline.com [tandfonline.com]
- 19. Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives [mdpi.com]
- 20. crsubscription.com [crsubscription.com]
- 21. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. New benzimidazole derivative compounds with in vitro fasciolicidal properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Protective activity of novel benzimidazole derivatives at experimental influenza infection [covid19.neicon.ru]
- 24. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. microbe-investigations.com [microbe-investigations.com]
- 28. microchemlab.com [microchemlab.com]
- 29. nelsonlabs.com [nelsonlabs.com]
- 30. hardydiagnostics.com [hardydiagnostics.com]
- 31. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Researcher's Guide to Statistical Analysis of Benzimidazole Derivative Screening Data
For researchers, scientists, and drug development professionals, the effective screening and statistical analysis of benzimidazole derivatives are paramount in identifying promising therapeutic candidates. This guide provides a comparative overview of the methodologies involved, from initial biological screening to robust statistical interpretation, supported by detailed experimental protocols and visual workflows.
Benzimidazole and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial attention in medicinal chemistry due to their wide range of pharmacological properties.[1] These compounds are structurally similar to naturally occurring purine nucleotides, allowing them to interact with various biological targets.[2] Consequently, they have been investigated for a multitude of therapeutic applications, including as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[3][4][5] In the realm of oncology, benzimidazole derivatives have shown particular promise, exerting their effects through diverse mechanisms such as the disruption of microtubule polymerization, inhibition of key enzymes like topoisomerases and kinases, and induction of apoptosis.[1][3][6][7]
The initial stages of drug discovery for these compounds heavily rely on high-throughput screening (HTS) to evaluate large libraries of derivatives.[8][9] The vast amount of data generated from these screenings necessitates rigorous statistical analysis to identify genuine "hits," understand structure-activity relationships (SAR), and guide further optimization.[10]
Comparative Analysis of Screening Assays and Statistical Metrics
The selection of appropriate screening assays and statistical methods is critical for the successful identification and validation of lead compounds. Below is a comparison of common assays used for screening benzimidazole derivatives and the statistical analyses applied to their data.
| Assay Type | Principle | Endpoint Measured | Key Statistical Analysis | Alternative Assays |
| MTT/MTS Assay | Enzymatic reduction of tetrazolium salt by metabolically active cells to form a colored formazan product. | Cell viability/cytotoxicity | IC50/EC50 determination via non-linear regression (log(inhibitor) vs. response), Z-factor for assay quality. | XTT, WST-1, CellTiter-Glo |
| Topoisomerase I Inhibition Assay | Measures the relaxation of supercoiled DNA by topoisomerase I. Inhibitors prevent this relaxation. | DNA conformation (e.g., migration on an agarose gel) | Quantification of band intensity, IC50 determination. | DNA intercalation assays |
| Tubulin Polymerization Assay | Monitors the assembly of purified tubulin into microtubules, often measured by an increase in turbidity. | Light scattering or fluorescence | Inhibition percentage calculation, IC50 determination. | Immunofluorescence microscopy of cellular microtubules |
| Kinase Inhibition Assay | Measures the transfer of a phosphate group from ATP to a substrate by a specific kinase. | Varies (e.g., radioactivity, fluorescence, luminescence) | IC50 determination, Michaelis-Menten kinetics. | Western blotting for downstream substrate phosphorylation |
| Cell Cycle Analysis | Staining of cellular DNA with a fluorescent dye (e.g., propidium iodide) followed by flow cytometry. | Distribution of cells in different phases of the cell cycle (G1, S, G2/M) | Chi-squared test to compare cell cycle distributions between treated and control groups. | Western blotting for cell cycle regulatory proteins (e.g., cyclins, CDKs) |
Experimental Protocols
MTT Assay for Cytotoxicity Screening
This protocol outlines a standard procedure for determining the cytotoxic effects of benzimidazole derivatives on a cancer cell line.
-
Cell Seeding:
-
Harvest and count cells (e.g., MCF-7 breast cancer cells).
-
Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the benzimidazole derivatives in the appropriate vehicle (e.g., DMSO). The final DMSO concentration should be less than 0.5%.
-
Add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls and untreated controls.
-
Incubate for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Addition:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT stock solution to each well.
-
Incubate for 3-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Statistical Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Use non-linear regression (e.g., sigmoidal dose-response model) to calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
Visualizing Workflows and Pathways
Diagrams are essential for conceptualizing the complex processes in drug screening and the biological mechanisms of action.
Caption: High-throughput screening and data analysis workflow.
Caption: Benzimidazole-induced microtubule disruption pathway.
Caption: Logical workflow for hit identification.
References
- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) [ouci.dntb.gov.ua]
- 3. Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. biotech-asia.org [biotech-asia.org]
- 8. High-throughput quantification of emerging "nitazene" benzimidazole opioid analogs by microextraction and UHPLC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Data Analysis Approaches in High Throughput Screening | Semantic Scholar [semanticscholar.org]
- 10. benthamscience.com [benthamscience.com]
Safety Operating Guide
Proper Disposal of 4-(1H-benzimidazol-1-ylmethyl)benzoic acid: A Guide for Laboratory Professionals
Authoritative guidance for the safe and compliant disposal of 4-(1H-benzimidazol-1-ylmethyl)benzoic acid, ensuring the protection of personnel and the environment.
This document provides essential procedural information for the proper disposal of this compound, a compound frequently utilized in research and drug development. Adherence to these guidelines is critical for maintaining laboratory safety and ensuring regulatory compliance.
Immediate Safety and Hazard Information
Potential Hazards Include:
-
Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Skin and Eye Irritation: Can cause skin irritation and serious eye damage or irritation.[1][2][3]
-
Respiratory Irritation: May cause respiratory irritation.[1]
Due to these potential hazards, under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[4][5][6][7]
Quantitative Hazard Classification for Analogous Compounds
The following table summarizes the hazard classifications for closely related benzimidazole and benzoic acid compounds, based on the Globally Harmonized System (GHS). This data should be considered when assessing the risks of this compound.
| Hazard Classification | Category | GHS Code | Description |
| Acute Toxicity, Oral | Category 4 | H302 | Harmful if swallowed.[1] |
| Skin Irritation | Category 2 | H315 | Causes skin irritation.[1][2][3] |
| Serious Eye Damage | Category 1 | H318 | Causes serious eye damage.[2][3] |
| Specific target organ toxicity — repeated exposure (Lungs) | Category 1 | H372 | Causes damage to organs through prolonged or repeated exposure if inhaled.[2][3] |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a critical final step in its lifecycle. Adherence to these procedures will minimize risk and ensure regulatory compliance.
Step 1: Personal Protective Equipment (PPE)
Before handling any waste, ensure appropriate PPE is worn to prevent exposure.
-
Eye Protection: Chemical safety goggles are mandatory. A face shield is recommended if there is a risk of splashing.[1]
-
Hand Protection: Chemical-impermeable gloves (e.g., nitrile rubber) are required.[7]
-
Body Protection: A fully buttoned lab coat is essential. A chemical-resistant apron should be worn over the lab coat.[7]
-
Work Area: All waste handling should occur in a well-ventilated area, preferably within a certified chemical fume hood.[1][7]
Step 2: Waste Segregation and Collection
Proper segregation of chemical waste is paramount to prevent dangerous reactions.[1][8][9]
-
Designated Waste Container: Collect all waste containing this compound in a dedicated, properly labeled, and sealable container.[1] The container must be made of a compatible material (plastic is often preferred over glass to prevent breakage) and be in good condition with no leaks or cracks.[4][8]
-
Solid Waste: This includes contaminated consumables such as weighing paper, pipette tips, and gloves.
-
Liquid Waste: This includes unused solutions and solvent rinses. Never dispose of liquid waste down the drain.[10]
Step 3: Container Labeling
All hazardous waste containers must be clearly and accurately labeled.[4]
-
List the full chemical name : "this compound" and all other constituents in the waste mixture.[8] Abbreviations or chemical formulas are not acceptable.[4][8]
-
Indicate the approximate concentration or quantity of the waste.[8]
-
Record the date when waste was first added to the container.[8]
-
Include the name and contact information of the Principal Investigator or generating lab.[8]
Step 4: Interim Storage
Store hazardous waste containers in a designated, secure, and well-ventilated area.[10][11]
-
The storage area should be close to the point of generation to minimize transport.[11]
-
Ensure the container is kept tightly sealed except when adding waste.[4][6][10]
-
Use secondary containment , such as a larger, chemically resistant tub, to prevent spills from reaching drains.[4][5]
Step 5: Decontamination of Empty Containers
Empty containers that held this compound must also be treated as hazardous waste unless properly decontaminated.[1]
-
Triple Rinsing: The container must be triple-rinsed with an appropriate solvent capable of removing the chemical residue.[4][9]
-
Rinsate Collection: The first rinse, and potentially subsequent rinses for highly toxic materials, must be collected and disposed of as hazardous waste.[1][4][6]
-
Disposal of Rinsed Containers: Once properly triple-rinsed and air-dried, the container can often be disposed of as non-hazardous waste.[4] Be sure to deface or remove the original label before disposal.[5][9]
Step 6: Final Disposal
-
Arrange for Pickup: Once the hazardous waste container is full (do not exceed 90% capacity), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.[10][11][12]
-
Record Keeping: Maintain a record of all hazardous waste generated and disposed of in accordance with your institution's policies and local regulations.[10]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. chemos.de [chemos.de]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. vumc.org [vumc.org]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. benchchem.com [benchchem.com]
- 8. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 9. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 10. benchchem.com [benchchem.com]
- 11. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 12. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
Personal protective equipment for handling 4-(1H-benzimidazol-1-ylmethyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for handling 4-(1H-benzimidazol-1-ylmethyl)benzoic acid, a compound utilized in various research and development applications. The following procedures are based on best practices for handling similar chemical structures, including benzimidazole derivatives and aromatic carboxylic acids, in a laboratory setting.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. The following recommendations are based on the known hazards of similar compounds and general laboratory safety principles. Always consult the specific SDS provided by the manufacturer for definitive guidance.
Immediate Safety and Personal Protective Equipment (PPE)
When handling this compound, particularly in its powdered form, a comprehensive approach to personal protection is essential to minimize exposure and ensure a safe working environment.
Recommended Personal Protective Equipment
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Change gloves frequently, especially if contaminated. |
| Eye Protection | Safety glasses with side shields or goggles | Essential to protect against dust particles and potential splashes. |
| Respiratory Protection | N95 or higher-rated respirator | Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust. |
| Body Protection | Laboratory coat | A standard lab coat should be worn to protect skin and clothing from contamination. |
Engineering Controls
| Control Measure | Description |
| Ventilation | Handle the compound in a well-ventilated area. A certified chemical fume hood is the preferred environment for all weighing and transfer operations to minimize inhalation exposure. |
| Eyewash and Safety Shower | Ensure that an operational eyewash station and safety shower are readily accessible in the immediate work area. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is critical to maintaining a safe laboratory environment.
-
Preparation:
-
Designate a specific area for handling the compound, preferably within a chemical fume hood.
-
Assemble all necessary equipment and PPE before starting work.
-
Ensure the work area is clean and free of clutter.
-
-
Weighing and Transfer:
-
Perform all weighing and transfer operations within a chemical fume hood to contain any airborne powder.
-
Use a spatula or other appropriate tool to handle the solid material. Avoid creating dust clouds.
-
Close the container tightly immediately after use.
-
-
Solution Preparation:
-
When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
If heating is required, use a controlled heating source such as a heating mantle or water bath.
-
-
Post-Handling:
-
Thoroughly clean the work area and any equipment used.
-
Decontaminate surfaces with an appropriate cleaning agent.
-
Remove and dispose of PPE in the designated waste containers.
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
-
Disposal Plan: Managing Chemical Waste
Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
| Waste Type | Collection Container | Disposal Procedure |
| Solid Waste | Labeled, sealed container for chemical waste | Collect unused compound and any contaminated disposable materials (e.g., weighing paper, gloves) in a designated, clearly labeled hazardous waste container. |
| Liquid Waste | Labeled, sealed container for chemical waste | Collect solutions containing the compound in a dedicated, leak-proof container. Do not pour down the drain. |
| Empty Containers | Original container | Triple rinse the empty container with a suitable solvent. The rinsate should be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines. |
Neutralization of Acidic Waste (if applicable)
For waste solutions that are primarily acidic due to the carboxylic acid group, neutralization may be a preliminary step before disposal, in accordance with institutional and local regulations. This should only be performed by trained personnel.
-
Dilution: Dilute the acidic waste with a large volume of water in a suitable container.
-
Neutralization: Slowly add a weak base (e.g., sodium bicarbonate solution) while stirring. Monitor the pH.
-
Final pH: Adjust the pH to a neutral range (typically 6-8).
-
Disposal: Dispose of the neutralized solution in accordance with local regulations.
Experimental Workflow for Safe Handling
Caption: A flowchart illustrating the key steps for the safe handling and disposal of this compound in a laboratory setting.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
